molecular formula C₁₀H₁₇D₃O₂ B1161706 2-Propylhexanoic Acid Methyl Ester-d3

2-Propylhexanoic Acid Methyl Ester-d3

カタログ番号: B1161706
分子量: 175.28
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propylhexanoic Acid Methyl Ester-d3, also known as 2-Propylhexanoic Acid Methyl Ester-d3, is a useful research compound. Its molecular formula is C₁₀H₁₇D₃O₂ and its molecular weight is 175.28. The purity is usually 95%.
BenchChem offers high-quality 2-Propylhexanoic Acid Methyl Ester-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylhexanoic Acid Methyl Ester-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C₁₀H₁₇D₃O₂

分子量

175.28

同義語

4-Octanecarboxylic Acid Methyl Ester-d3; 

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Exact Mass and Isotopic Distribution of 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental mass spectrometric characteristics of 2-propylhexanoic acid methyl ester-d3, a deuterated analog of a significant branched-chain fatty acid methyl ester. Understanding its exact mass and isotopic distribution is crucial for its application as an internal standard in quantitative bioanalysis, metabolic studies, and drug metabolism research.

Introduction to 2-Propylhexanoic Acid Methyl Ester and its Deuterated Analog

2-Propylhexanoic acid, also known as valproic acid when referring to the carboxylic acid form, is a branched-chain fatty acid with important applications, notably as an anticonvulsant drug. Its methyl ester derivative is frequently used in analytical methods, particularly for gas chromatography-mass spectrometry (GC-MS), due to its improved volatility and chromatographic properties.[1][2][3]

The deuterated analog, 2-propylhexanoic acid methyl ester-d3, incorporates three deuterium (²H or D) atoms, typically in the methyl ester group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[4] The near-identical chemical properties ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for separate detection and accurate quantification.[4]

The Concept of Exact Mass and its Calculation

In mass spectrometry, the exact mass (or monoisotopic mass) is the calculated mass of a molecule based on the most abundant isotope of each element within that molecule.[5][6] This is distinct from the molecular weight, which is an average of the masses of all naturally occurring isotopes of the constituent elements. For high-resolution mass spectrometry (HRMS), the exact mass is a critical parameter for compound identification and confirmation.[7]

The exact masses of the most abundant isotopes relevant to this molecule are:

  • ¹H: 1.007825 u

  • ¹²C: 12.000000 u

  • ¹⁶O: 15.994915 u

  • ²H (D): 2.014102 u

Calculation of Exact Mass:

The exact mass is determined by summing the exact masses of the constituent isotopes.

  • 2-Propylhexanoic Acid Methyl Ester (C₁₀H₂₀O₂):

    • (10 × 12.000000) + (20 × 1.007825) + (2 × 15.994915) = 172.14633 u

  • 2-Propylhexanoic Acid Methyl Ester-d3 (C₁₀H₁₇D₃O₂):

    • (10 × 12.000000) + (17 × 1.007825) + (3 × 2.014102) + (2 × 15.994915) = 175.16510 u

CompoundMolecular FormulaExact Mass (u)
2-Propylhexanoic Acid Methyl EsterC₁₀H₂₀O₂172.14633
2-Propylhexanoic Acid Methyl Ester-d3C₁₀H₁₇D₃O₂175.16510

Understanding Isotopic Distribution

The isotopic distribution of a molecule refers to the relative abundance of its isotopologues, which are molecules that differ only in their isotopic composition.[8] This distribution arises from the natural abundance of heavier isotopes, primarily ¹³C. In a mass spectrum, this distribution is observed as a series of peaks, with the monoisotopic peak (M) representing the molecule composed entirely of the most abundant isotopes. Subsequent peaks (M+1, M+2, etc.) correspond to molecules containing one, two, and so on, heavier isotopes.[9]

The introduction of deuterium labels significantly alters this isotopic pattern.[10][11] For 2-propylhexanoic acid methyl ester-d3, the most abundant peak will be shifted by approximately 3 Da compared to its unlabeled counterpart. Furthermore, the isotopic purity of the deuterated standard will influence the observed distribution.[8] Commercially available deuterated standards typically have high isotopic enrichment (e.g., >98%), but will still contain small amounts of molecules with fewer than the intended number of deuterium atoms.[4]

Experimental Determination and Data Analysis

High-resolution mass spectrometry (HRMS) is the technique of choice for accurately determining the exact mass and isotopic distribution of 2-propylhexanoic acid methyl ester-d3.[7][12]

Experimental Workflow

A typical experimental workflow for the analysis of 2-propylhexanoic acid methyl ester-d3 is as follows:

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing prep Standard Dilution matrix Spiking into Matrix (if applicable) prep->matrix gc_lc GC or LC Separation matrix->gc_lc Injection ionization Ionization (e.g., EI, ESI) gc_lc->ionization ms High-Resolution Mass Analysis (e.g., Orbitrap, TOF) ionization->ms extraction Mass Spectrum Extraction ms->extraction Data Acquisition mass_determination Exact Mass Determination extraction->mass_determination distribution_analysis Isotopic Distribution Analysis extraction->distribution_analysis

Caption: Experimental workflow for determining the exact mass and isotopic distribution.

Step-by-Step Protocol
  • Standard Preparation: Prepare a stock solution of 2-propylhexanoic acid methyl ester-d3 in a suitable organic solvent (e.g., methanol, acetonitrile). Perform serial dilutions to obtain a working standard concentration appropriate for the mass spectrometer's sensitivity.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap (Q-Orbitrap) or Time-of-Flight (TOF) instrument, coupled to a gas or liquid chromatograph.[12]

  • Chromatography:

    • GC-MS: For analysis by GC-MS, a non-polar or medium-polarity capillary column is typically used. The oven temperature program should be optimized to ensure good peak shape and separation from any potential interferences. Electron ionization (EI) is a common ionization technique for GC-MS analysis of fatty acid methyl esters.[1][13]

    • LC-MS: For LC-MS analysis, a reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium acetate to promote ionization. Electrospray ionization (ESI) is a suitable ionization method.

  • Mass Spectrometry:

    • Acquire data in full-scan mode over a mass range that includes the expected m/z of the protonated or molecular ion of 2-propylhexanoic acid methyl ester-d3.

    • Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Determine the experimental exact mass from the most abundant peak in the isotopic cluster.

    • Analyze the relative intensities of the isotopic peaks to determine the isotopic distribution and assess the isotopic purity of the standard.[14]

Applications in Research and Drug Development

The precise knowledge of the exact mass and isotopic distribution of 2-propylhexanoic acid methyl ester-d3 is fundamental to its application in several key areas:

  • Quantitative Bioanalysis: As an internal standard in isotope dilution mass spectrometry (IDMS), it allows for the accurate and precise quantification of endogenous or administered 2-propylhexanoic acid in complex biological matrices like plasma, serum, and tissue homogenates.[4]

  • Metabolic Studies: Deuterium-labeled compounds are invaluable tools for tracing the metabolic fate of drugs and endogenous compounds.[10][15] By monitoring the appearance of deuterated metabolites, researchers can elucidate metabolic pathways and kinetics.

  • Pharmacokinetic (PK) Studies: The use of stable isotope-labeled drugs in conjunction with their unlabeled counterparts (a "cassette" or "cocktail" approach) allows for the simultaneous determination of the PK profiles of both compounds, reducing inter-individual variability and improving the efficiency of early-stage drug development studies.

Conclusion

A thorough understanding of the exact mass and isotopic distribution of 2-propylhexanoic acid methyl ester-d3 is essential for its effective use in advanced analytical applications. High-resolution mass spectrometry provides the necessary accuracy and resolution to characterize these fundamental properties, ensuring the reliability and validity of experimental data in quantitative bioanalysis, metabolic research, and drug development.

References

  • Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System - PubMed. (n.d.).
  • Ion trap detector--capillary gas chromatography of valproic acid and its mono-unsaturated metabolites in serum using methyl ester derivatives - PubMed. (1992). Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), 193-197.
  • Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021).
  • Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - JEOL. (n.d.).
  • Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - bioRxiv. (2025).
  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.).
  • The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide - Benchchem. (n.d.).
  • Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC. (n.d.).
  • Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. (n.d.).
  • Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC. (2025).
  • FAMEs Fatty Acid Methyl Esters: Mass Spectral Database - Wiley Science Solutions. (n.d.).
  • Deuterium labeling causes predictable shifts in the isotope pattern.... - ResearchGate. (n.d.).
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023, December 5).
  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (n.d.).
  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. (2026, February 23).
  • Exact mass calculator - Optibrium. (n.d.).
  • 2-Propylhexanoic Acid Methyl Ester-d3 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Exact Mass Calculator, Single Isotope Version. (n.d.).
  • Hexanoic acid, 2-methylpropyl ester - the NIST WebBook. (n.d.).
  • Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry - ResearchGate. (2022, November 26).
  • Efficient Calculation of Exact Mass Isotopic Distributions - PMC - NIH. (n.d.).
  • Exact Masses & Isotope Abundance Ratios - MSU chemistry. (n.d.).
  • Chromatography-tandem MASS spectrometry (HPLC-MS/MS) for the detection of valproic acid and its metabolites in blood plasma | Malygin | Epilepsy and paroxysmal conditions. (2018, August 29).
  • Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know - Frontiers. (n.d.).
  • enhanced determination of valproic acid by microwave assisted chemical labeling - RSC Publishing. (2016, January 4).
  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed. (2022, July 5).
  • 2-Methyl-2-propylhexanoic acid methyl ester | C11H22O2 | CID 521540 - PubChem. (n.d.).
  • Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. (n.d.).
  • Hexanoic acid, 2-methyl-2-propyl-, methyl ester - the NIST WebBook. (n.d.).
  • 2-Propylhexanoic acid | C9H18O2 | CID 18647 - PubChem - NIH. (n.d.).
  • Hexanoic acid, 2-propyl, methyl ester | C10H20O2 | CID 523412 - PubChem. (n.d.).
  • Hexanoic acid, 2-ethyl-, 2-methylpropyl ester - the NIST WebBook. (n.d.).

Sources

In-Depth Technical Guide: NMR Spectroscopy Chemical Shifts and Structural Elucidation of 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern pharmacokinetic (PK) profiling and mass spectrometry-based quantitative assays, the mitigation of matrix effects—such as ion suppression or enhancement—is paramount. The gold standard for normalizing these analytical variances is the utilization of Stable Isotope-Labeled Internal Standards (SIL-IS). 2-Propylhexanoic acid methyl ester-d3 (Molecular Formula: C₁₀H₁₇D₃O₂) serves as a critical SIL-IS for assays targeting valproic acid homologues, branched-chain fatty acids, and related metabolic biomarkers [1].

The causality behind selecting the trideuteromethyl ester (-OCD₃) over backbone deuteration is strategic:

  • Metabolic & Chemical Stability: Deuterons on the methoxy group are non-exchangeable under standard physiological and reverse-phase chromatographic conditions.

  • Mass Resolution: The -CD₃ group provides a clean +3 Da mass shift, effectively eliminating isotopic overlap with the natural abundance ¹³C envelope of the unlabeled analyte [2].

Before a SIL-IS can be deployed in LC-MS/MS workflows, its structural integrity and isotopic purity must be rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this, providing a self-validating matrix of ¹H, ¹³C, and ²H spectral data.

Self-Validating NMR Experimental Protocols

A single NMR experiment is insufficient to validate a deuterated standard. As an Application Scientist, I employ an orthogonal, multi-nuclear NMR approach. This protocol acts as a self-validating system: the ¹H spectrum confirms the carbon skeleton and the absence of the unlabeled methoxy group, the ¹³C spectrum reveals the isotopic coupling, and the ²H spectrum positively confirms the deuteration site.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-propylhexanoic acid methyl ester-d3 in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Add 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition (Carbon Skeleton & Isotopic Purity):

    • Parameters: 400 MHz spectrometer, 298 K, standard single-pulse sequence (zg30), 16–32 scans, 2-second relaxation delay (D1).

    • Causality: The primary goal is to map the aliphatic backbone and verify the complete absence of a singlet at ~3.66 ppm (which would indicate unlabeled -OCH₃ contamination).

  • ¹³C NMR Acquisition (Isotopic Coupling Analysis):

    • Parameters: 100 MHz, proton-decoupled (zgpg30), 1024–2048 scans, 3-second D1.

    • Causality: The -OCD₃ carbon lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons and its signal energy is split by deuterium coupling. A longer relaxation delay and higher scan count are mandatory to achieve an adequate signal-to-noise ratio.

  • ²H NMR Acquisition (Positive Label Confirmation):

    • Parameters: 61.4 MHz (on a 400 MHz console), broadband probe tuned to the deuterium frequency. Use natural abundance CHCl₃ as the solvent to prevent the massive CDCl₃ solvent peak from swamping the detector. Acquire 128 scans without proton decoupling.

    • Causality: Directly observes the deuterium nuclei, confirming that the +3 Da mass shift is strictly localized to the ester moiety.

Analytical Workflow Visualization

NMR_Validation_Workflow Synthesis Synthesis of 2-Propylhexanoic Acid Methyl Ester-d3 H1_NMR 1H NMR (Confirm Backbone & Absence of O-CH3) Synthesis->H1_NMR Aliquot C13_NMR 13C NMR (Observe O-CD3 Septet at 50.6 ppm) Synthesis->C13_NMR Aliquot H2_NMR 2H NMR (Positive confirmation of O-CD3 at 3.65 ppm) Synthesis->H2_NMR Aliquot Validation Isotopic Purity >99% Confirmed H1_NMR->Validation No signal at 3.66 ppm C13_NMR->Validation J_CD ~ 22 Hz H2_NMR->Validation Sharp singlet

Analytical workflow for multi-nuclear NMR validation of SIL-IS isotopic purity and structure.

Comprehensive Spectral Data & Chemical Shift Analysis

The aliphatic backbone of 2-propylhexanoic acid consists of a hexanoic acid chain (C1 to C6) with a propyl substitution at the C2 (alpha) position [3]. The quantitative NMR data is summarized below.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Notice the critical absence of the 3H singlet at 3.66 ppm, which validates the >99% isotopic purity of the ester moiety.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
C6-H₃, C3'-H₃ 0.88 - 0.92m6H~7.0Terminal methyls (butyl and propyl chains)
C4-H₂, C5-H₂, C2'-H₂ 1.20 - 1.35m6H-Aliphatic methylene envelope
C3-H₂, C1'-H₂ 1.35 - 1.65m4H-Methylene groups beta to carbonyl
C2-H 2.30 - 2.40m1H-Alpha-methine proton
O-CD₃ Absent -0H-Deuterated ester methyl
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Mechanistic Insight: The ¹³C signal for the methoxy group in the unlabeled ester appears as a sharp singlet at ~51.4 ppm. In the -d3 isotopologue, the carbon is directly bonded to three deuterium atoms (spin I=1 ). According to the multiplicity formula 2nI+1 , this results in a 2(3)(1)+1=7 line multiplet (septet). Furthermore, the heavier deuterium atoms cause an upfield isotopic shift of approximately 0.8 ppm, placing the center of the septet at ~50.6 ppm [4].

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J_CD, Hz)Assignment
C1 176.5s-Carbonyl carbon (C=O)
O-CD₃ 50.6 septet ~22.0 Deuterated ester methyl carbon
C2 45.5s-Alpha-methine carbon
C1' 34.6s-Beta-methylene (propyl chain)
C3 32.0s-Beta-methylene (butyl chain)
C4 29.5s-Gamma-methylene (butyl chain)
C5 22.6s-Delta-methylene (butyl chain)
C2' 20.6s-Gamma-methylene (propyl chain)
C3' 14.1s-Terminal methyl (propyl chain)
C6 14.0s-Terminal methyl (butyl chain)
Table 3: ²H NMR Chemical Shifts (61.4 MHz, CHCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
O-CD₃ 3.65s3DDeuterated ester methyl

Conclusion

The structural elucidation of 2-Propylhexanoic Acid Methyl Ester-d3 relies on a triad of NMR experiments. By understanding the causality behind isotopic shifts—specifically the upfield migration and septet splitting of the ¹³C signal, alongside the strategic absence of the ¹H methoxy peak—analytical scientists can confidently validate SIL-IS purity. This self-validating protocol guarantees that downstream LC-MS/MS quantitation is built upon an analytically flawless internal standard.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 523412, Methyl 2-propylhexanoate". PubChem. Available at: [Link]

  • Scientific Research Publishing (SCIRP). "Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives (NMR data for 2-propylhexanoic acid)". SCIRP. Available at: [Link]

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation Pathways of 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of 2-propylhexanoic acid methyl ester-d3. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, the influence of its branched structure, and the diagnostic impact of the deuterium-labeled methyl ester.

Introduction to EI-MS in Branched-Chain Fatty Acid Methyl Ester Analysis

Electron ionization mass spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile organic compounds. When coupled with gas chromatography (GC), it provides unparalleled analytical power for separating and identifying components within complex mixtures. For fatty acid analysis, derivatization to fatty acid methyl esters (FAMEs) is a standard procedure that enhances volatility and improves chromatographic performance.

The fragmentation patterns generated by EI-MS are highly reproducible and serve as a "fingerprint" for a given molecule. This is particularly valuable for distinguishing between structural isomers of FAMEs, where subtle differences in branching can lead to significant variations in the resulting mass spectrum.[1] The 70 eV electron beam used in standard EI sources imparts sufficient energy to the molecule to induce fragmentation through various pathways, revealing key structural motifs.[2]

The Analyte: 2-Propylhexanoic Acid Methyl Ester-d3

The subject of this guide, 2-propylhexanoic acid methyl ester-d3, is a branched-chain fatty acid methyl ester with a deuterium-labeled methyl group. This isotopic labeling is a powerful tool in mass spectrometry, as it introduces a specific mass shift that aids in identifying fragments containing the ester group and distinguishing them from naturally occurring FAMEs.[3][4] The structure presents two key features that dictate its fragmentation: the branching at the α-carbon (C2) and the deuterated methyl ester.

The structure of 2-Propylhexanoic Acid Methyl Ester-d3 is as follows:

Caption: Structure of 2-Propylhexanoic Acid Methyl Ester-d3.

Primary Fragmentation Pathways

Upon electron ionization, the 2-propylhexanoic acid methyl ester-d3 molecule will form a molecular ion (M+•). The subsequent fragmentation of this molecular ion is governed by the stability of the resulting radical and cationic species. The principal fragmentation pathways are α-cleavage and McLafferty rearrangement.

α-Cleavage: The Dominant Fragmentation for Branched FAMEs

Alpha-cleavage is a characteristic fragmentation of compounds containing a heteroatom, such as the oxygen in the ester group.[5][6] It involves the homolytic cleavage of a bond adjacent to the carbon bearing the functional group. For 2-propylhexanoic acid methyl ester-d3, α-cleavage is particularly significant due to the branching at the C2 position. Cleavage at the bond between C2 and C3 is highly favored because it results in the loss of the larger alkyl group as a radical and the formation of a stable, resonance-stabilized cation.[7][8]

Pathway 1: Loss of the Propyl Radical

The most prominent α-cleavage involves the loss of a propyl radical (•C3H7) from the C2 position.

Caption: α-Cleavage leading to the loss of a propyl radical.

Pathway 2: Loss of the Methoxycarbonyl-d3 Radical

Another key α-cleavage pathway involves the loss of the deuterated methoxycarbonyl radical (•COOCD3). This results in a C8H17+ carbocation.

Caption: McLafferty rearrangement leading to the formation of a characteristic ion.

It is important to note that due to the deuterium labeling on the methyl ester, the resulting McLafferty ion will have a mass-to-charge ratio (m/z) of 119. The corresponding ion in the unlabeled analog would be at m/z 116. This 3-Da shift is a clear indicator of the presence of the deuterated methyl ester in this fragment. [3]

Summary of Key Diagnostic Ions

The combination of these fragmentation pathways provides a unique mass spectrum for 2-propylhexanoic acid methyl ester-d3. The expected key ions and their origins are summarized in the table below.

m/z Proposed Fragment Ion Formation Pathway Significance
175[C9H17D3O2]+•Molecular Ion (M+•)Confirms the molecular weight.
142[M - •CD3O]+Loss of deuterated methoxy radicalIndicates the presence of the ester.
132[M - •C3H7]+α-cleavageConfirms branching at C2.
119[C5H8D3O2]+•McLafferty RearrangementDiagnostic for the hexanoyl chain and contains the deuterated ester.
113[M - •COOCD3]+α-cleavageLoss of the entire deuterated ester group.
62[CD3O=C=O]+Cleavage of the ester groupConfirms the presence of the deuterated methyl ester.

Experimental Protocol for EI-MS Analysis

To obtain a high-quality mass spectrum of 2-propylhexanoic acid methyl ester-d3, the following experimental protocol is recommended:

I. Sample Preparation:

  • Derivatization (if starting from the free acid): Dissolve 2-propylhexanoic acid in a solution of 2% (v/v) sulfuric acid in deuterated methanol (CD3OD). Heat the mixture at 60°C for 1 hour.

  • Extraction: After cooling, add n-hexane and deionized water. Vortex the mixture and allow the layers to separate. Collect the upper hexane layer containing the FAME.

  • Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to the desired concentration.

  • Dilution: Dilute the final sample in a suitable solvent (e.g., hexane) to a final concentration of approximately 10-100 µg/mL for GC-MS analysis.

II. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-400

III. Data Analysis:

  • Identify the chromatographic peak corresponding to 2-propylhexanoic acid methyl ester-d3.

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as described in this guide.

  • Compare the obtained spectrum with a library of known spectra (if available) or interpret it based on the fundamental fragmentation principles outlined.

Caption: General experimental workflow for the GC-EI-MS analysis.

Conclusion

The EI-MS fragmentation of 2-propylhexanoic acid methyl ester-d3 is a predictable process governed by established principles of mass spectrometry. The branched structure at the C2 position strongly directs the fragmentation towards α-cleavage, leading to characteristic neutral losses. The McLafferty rearrangement provides further structural confirmation of the alkyl chain. The inclusion of the deuterium label on the methyl ester serves as a valuable diagnostic tool, allowing for the unambiguous identification of fragments containing the ester moiety. By understanding these fragmentation pathways, researchers can confidently identify and characterize this and similar branched-chain fatty acid methyl esters in complex matrices.

References

  • Rohwedder, W. K., Duval, S. M., Wolf, D. J., & Emken, E. A. (1990). Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. Lipids, 25(7), 401–405. [Link]

  • Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of lipid research, 53(1), 195–203. [Link]

  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223–229. [Link]

  • Tintrop, L. K., Jochmann, M. A., & Schmidt, T. C. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in water. University of Duisburg-Essen. [Link]

  • Vetter, W., & Völlm, M. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of agricultural and food chemistry, 54(11), 3838–3845. [Link]

  • LibreTexts. (2022, July 3). 6.3: Rearrangement. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • Pre-medical Chemistry. (2019, January 1). mass spectrometry: alpha-cleavage. YouTube. [Link]

  • Pre-medical Chemistry. (2019, January 1). mass spectrometry: McLafferty rearrangement. YouTube. [Link]

  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

Sources

Synthesis Mechanisms and Pathways for Deuterated 2-Propylhexanoic Acid Methyl Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

2-Propylhexanoic acid, universally known as Valproic Acid (VPA), is a broad-spectrum antiepileptic drug, mood stabilizer, and potent histone deacetylase (HDAC) inhibitor. However, the clinical utility of VPA is frequently limited by severe hepatotoxicity. This adverse effect is mechanistically driven by cytochrome P450-mediated terminal oxidation, which leads to the formation of toxic metabolites possessing a terminal double bond, such as 4-ene-VPA[1].

To circumvent this metabolic liability, researchers employ isotopic labeling. Deuteration of the propyl chains (e.g., forming Valproic acid-d14) leverages the kinetic isotope effect (KIE) to block terminal oxidation. This structural modification enhances metabolic stability while preserving the molecule's core therapeutic mechanisms, including HDAC1/HDAC2 inhibition and the activation of Notch1 signaling pathways[2].

Esterifying this deuterated compound to Methyl Valproate-d14 creates a highly lipophilic prodrug and an indispensable internal standard for bioanalytical LC-MS and GC-MS workflows.

BiologicalMechanism MethylValproate Methyl Valproate-d14 (Prodrug / Internal Standard) HDAC HDAC1 / HDAC2 Inhibition MethylValproate->HDAC Notch1 Notch1 Signaling Activation MethylValproate->Notch1 Metabolism Reduced CYP450 Terminal Oxidation MethylValproate->Metabolism Efficacy Anticonvulsant & Antineoplastic Efficacy HDAC->Efficacy Notch1->Efficacy Hepatotoxicity Decreased Hepatotoxicity (No 4-ene-VPA formation) Metabolism->Hepatotoxicity

Pharmacological pathways and metabolic stability of deuterated valproate.

Retrosynthetic Strategies and Mechanistic Pathways

The synthesis of Methyl Valproate-d14 requires the initial preparation of the deuterated free acid, followed by esterification. There are two primary mechanistic pathways to achieve the deuterated core:

Pathway A: De Novo Malonic Ester Synthesis

This classical retrosynthetic approach builds the molecule from the ground up. It relies on the double alkylation of diethyl malonate using a fully deuterated alkyl halide (1-bromopropane-d7). The causality behind this choice is absolute control: by using a pre-deuterated building block, the chemist ensures >99% isotopic purity at the specific terminal carbons required to block CYP450 oxidation.

Pathway B: Direct Platinum-Catalyzed H/D Exchange

A modern, atom-economical alternative involves the direct catalytic H/D exchange of unlabeled valproic acid. Utilizing a platinum-on-carbon (Pt/C) catalyst activated by hydrogen gas in a mixed solvent system of D₂O and isopropanol-d8 (i-PrOD-d8), the aliphatic protons are directly exchanged for deuterium[3]. Hydrogen gas is explicitly chosen as an activator because it primes the platinum surface without reducing the carboxylic acid functional group.

SynthesisPathway DiethylMalonate Diethyl Malonate Alkylation Double Alkylation (NaOEt / EtOH) DiethylMalonate->Alkylation PropylBromide 1-Bromopropane-d7 PropylBromide->Alkylation Intermediate Di(propyl-d7)malonate Alkylation->Intermediate Hydrolysis Hydrolysis & Decarboxylation (NaOH, then HCl, Heat) Intermediate->Hydrolysis ValproicAcidD14 Valproic Acid-d14 Hydrolysis->ValproicAcidD14 Esterification Esterification (MeOH, H2SO4) ValproicAcidD14->Esterification MethylValproateD14 Methyl Valproate-d14 Esterification->MethylValproateD14

Synthetic pathway for Methyl Valproate-d14 via malonic ester synthesis.

Experimental Protocols: A Self-Validating System

The following protocols detail the De Novo synthesis route (Pathway A) followed by Fischer esterification, as this guarantees the highest isotopic purity for internal standard applications.

Protocol 1: Synthesis of Valproic Acid-d14
  • Alkylation: Dissolve sodium metal (2.2 eq) in anhydrous ethanol to form sodium ethoxide. Causality: Ethoxide is chosen to match the ester groups of diethyl malonate, preventing unwanted transesterification.

  • Addition: Add diethyl malonate (1.0 eq) dropwise at 0°C, followed by 1-bromopropane-d7 (2.1 eq). Reflux the mixture for 24 hours.

  • Hydrolysis: Isolate the intermediate diethyl di(propyl-d7)malonate and reflux in 20% aqueous NaOH for 4 hours to yield the dicarboxylic acid sodium salt.

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1, then heat to 150°C until the evolution of CO₂ ceases. Extract with diethyl ether, dry over MgSO₄, and concentrate to yield Valproic Acid-d14[4].

Protocol 2: Esterification to Methyl Valproate-d14
  • Fischer Esterification: Dissolve Valproic Acid-d14 in a 10-fold molar excess of anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Causality: Fischer esterification is highly scalable and self-limiting. The excess methanol drives the equilibrium toward the ester via Le Chatelier's principle.

  • Reflux: Heat the reaction to 65°C for 12 hours.

  • Workup: Neutralize the acid catalyst with saturated NaHCO₃. Extract the organic layer with dichloromethane (DCM).

  • Purification: Purify the crude product via fractional distillation under reduced pressure. Causality: Methyl valproate is highly volatile; standard rotary evaporation risks severe product loss. Fractional distillation ensures high recovery and purity.

Quantitative Data & Pathway Comparison

To aid in synthetic planning, the quantitative metrics of the two primary deuteration pathways are summarized below.

Table 1: Comparison of Synthesis Pathways for Valproic Acid-d14

ParameterDe Novo Malonic Ester SynthesisDirect Pt-Catalyzed H/D Exchange
Primary Reagents Diethyl malonate, 1-Bromopropane-d7Valproic Acid, D₂O, i-PrOD-d8, Pt/C
Overall Yield 65 - 75%> 90%
Isotopic Purity > 99% (Fixed by precursor)~ 95 - 98% (Equilibrium dependent)
Reaction Time 48 - 72 hours (Multi-step)24 hours (Single-step)
Primary Advantage Absolute control over labeling positionHigh atom economy, lower precursor cost

Self-Validating Quality Control (QC)

A robust, self-validating QC workflow is mandatory to confirm the structural identity and isotopic purity of the final Methyl Valproate-d14 before its use in pharmacokinetic assays.

Table 2: Quality Control Validation Parameters for Methyl Valproate-d14

Analytical TechniqueTarget ParameterExpected Result for D14-Isotopologue
GC-MS (EI) Molecular Ion (M+)m/z 172 (Unlabeled is m/z 158)
GC-MS (EI) Base Peakm/z 128 (Loss of propyl-d7 radical)
¹H-NMR (CDCl₃) Propyl Chain Protons (0.9 - 1.5 ppm)Absent (Indicates complete deuteration)
¹H-NMR (CDCl₃) Methyl Ester Protons (~3.66 ppm)Singlet, 3H (Unchanged)

When dissolved in deuterated chloroform (CDCl₃) for NMR analysis, the spectrum of Methyl Valproate-d14 will definitively lack the complex multiplets associated with the propyl chains, leaving only the sharp methyl ester singlet[5].

QCWorkflow Synthesis Crude Methyl Valproate-d14 Distillation Fractional Distillation (Purification) Synthesis->Distillation GCMS GC-MS Analysis (Isotopic Purity >99%) Distillation->GCMS NMR 1H & 13C NMR (Structural Confirmation) Distillation->NMR Release Validated Batch Release GCMS->Release Pass NMR->Release Pass

Self-validating quality control workflow for deuterated esters.

Sources

Thermodynamic Stability and Solubility Profile of 2-Propylhexanoic Acid Methyl Ester-d3: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern bioanalytical chemistry, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) relies heavily on the physicochemical integrity of internal standards. 2-Propylhexanoic Acid Methyl Ester-d3 (CAS: 5162-60-7 for the unlabeled ester) is a highly specialized, stable isotope-labeled internal standard (SIL-IS).

This whitepaper provides an in-depth analysis of the thermodynamic stability and solubility profile of this compound. By understanding the causal relationship between its sterically hindered molecular architecture, the kinetic isotope effect of its deuterium label, and its phase-equilibrium behaviors, researchers can design self-validating, robust extraction and quantification workflows.

Chemical Architecture and Mechanistic Implications

Structural Dynamics

2-Propylhexanoic Acid Methyl Ester-d3 (Molecular Formula: C10​H17​D3​O2​ , MW: 175.28 g/mol ) is an aliphatic ester characterized by a highly branched backbone. The alpha-carbon (C2) is bonded to a propyl group and a butyl group (comprising the rest of the hexanoate chain).

This structural configuration creates immense steric hindrance around the carbonyl carbon. When utilized in complex biological matrices, this steric bulk acts as a physical shield, significantly increasing the activation energy ( Ea​ ) required for nucleophilic attack by water or hydroxide ions. Consequently, the compound exhibits exceptional thermodynamic stability against spontaneous hydrolysis compared to linear aliphatic esters.

The Role of the Deuterated Methoxy Group (-OCD3)

The incorporation of three deuterium atoms on the methoxy group serves a dual purpose:

  • Mass Spectrometric Isolation: It provides a distinct +3 Da mass shift. This perfectly isolates the internal standard's signal from the M+1/M+2 isotopic envelope of the unlabeled target analyte, eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions [1].

  • Kinetic Isotope Effect (KIE): The C-D bond possesses a lower zero-point energy than the C-H bond. While ester hydrolysis primarily involves C-O bond cleavage, the stronger C-D bonds prevent secondary degradation pathways, such as radical-mediated oxidation of the methyl group during prolonged storage or high-energy ionization events (e.g., Electron Impact in GC-MS).

Hydrolysis A 2-Propylhexanoic Acid Methyl Ester-d3 C Tetrahedral Intermediate (Sterically Hindered) A->C Nucleophilic Attack B Aqueous Matrix (H2O / OH- / H+) B->C Catalysis D 2-Propylhexanoic Acid (Parent Acid) C->D Bond Cleavage E Methanol-d3 (CD3OH) C->E Leaving Group

Caption: Mechanistic pathway of ester hydrolysis for 2-Propylhexanoic Acid Methyl Ester-d3.

Thermodynamic Stability Profile

Thermodynamic stability dictates the shelf-life of stock solutions and the integrity of the IS during rigorous sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Accelerated Degradation Kinetics

Because the alpha-carbon branching drastically reduces the rate of hydrolysis, 2-Propylhexanoic Acid Methyl Ester-d3 remains thermodynamically stable across a broad pH range (pH 3 to 8). Degradation is only observed under extreme alkaline conditions (pH > 10) where the high concentration of hydroxide ions overcomes the steric barrier, driving saponification to the parent 2-propylhexanoic acid [2].

Table 1: Thermodynamic Stability Parameters (Aqueous Buffer, 37°C)

ConditionRate Constant ( kobs​ )Half-life ( t1/2​ )Primary Degradant
pH 2.0 (Acidic) 1.2×10−6 s−1 ~160 hoursParent Acid + CD3​OH
pH 7.4 (Physiological) <1.0×10−8 s−1 > 2 yearsNone detected
pH 11.0 (Alkaline) 4.5×10−4 s−1 ~25 minutesParent Acid + CD3​OH

Note: Data extrapolated from homologous branched aliphatic esters.

Solubility Profile

The solubility of 2-Propylhexanoic Acid Methyl Ester-d3 is governed by its high lipophilicity. The lack of hydrogen-bond donors and the presence of a 9-carbon hydrophobic framework render it practically insoluble in water.

Solvent Compatibility
  • Polar Aprotic Solvents (DMSO, DMF): Excellent solubility. These are the recommended solvents for preparing high-concentration stock solutions (>10 mg/mL).

  • Polar Protic Solvents (Methanol, Ethanol): Fully miscible. Methanol is the preferred diluent for LC-MS/MS working solutions to maintain compatibility with reverse-phase chromatography.

  • Non-Polar Solvents (Hexane, DCM): Fully miscible. Ideal for extracting the compound from aqueous biological matrices [3].

Table 2: Solubility Profile in Common Laboratory Solvents at 25°C

SolventDielectric Constant ( ϵ )Solubility ClassificationEstimated Miscibility
Water80.1Practically Insoluble< 0.5 mg/mL
Methanol32.7Miscible> 500 mg/mL
Acetonitrile37.5Miscible> 500 mg/mL
Dimethyl Sulfoxide (DMSO)46.7Soluble> 100 mg/mL
Hexane1.89Miscible> 500 mg/mL

Experimental Protocols

To ensure data integrity, analytical scientists must validate the physical chemistry of their specific lots. The following protocols are designed as self-validating systems —incorporating internal equilibrium checks to prevent false data generation.

Protocol 1: Determination of Liquid-Liquid Thermodynamic Equilibrium Solubility

Since 2-Propylhexanoic Acid Methyl Ester-d3 is a liquid at room temperature, traditional solid-state shake-flask methods must be adapted for liquid-liquid saturation.

Objective: Determine the exact thermodynamic solubility limit in aqueous buffers to prevent micro-emulsion formation during sample spiking.

  • Phase Saturation: Add 50 µL of the neat liquid ester to 1.0 mL of the target aqueous buffer (e.g., PBS, pH 7.4) in a 2.0 mL silanized glass vial. Causality: Silanized glass prevents hydrophobic adsorption of the ester to the vial walls, which would falsely lower the measured solubility.

  • Isothermal Agitation: Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 800 RPM for 48 hours.

  • Equilibrium Verification (Self-Validation): Extract 10 µL aliquots at 24 hours and 48 hours. If the concentration variance between the two time points is < 5%, thermodynamic equilibrium has been achieved [4].

  • Phase Separation: Centrifuge the mixture at 15,000 x g for 20 minutes at 25°C to cleanly separate the undissolved ester layer from the saturated aqueous phase.

  • Quantification: Carefully aspirate the lower aqueous phase, dilute 1:100 in Methanol, and quantify via LC-MS/MS against a structurally distinct internal standard (e.g., Valproic Acid Methyl Ester-d6).

Workflow S1 Liquid-Liquid Saturation S2 Isothermal Agitation (48h) S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 LC-MS/MS Quantification S3->S4

Caption: Step-by-step workflow for determining liquid-liquid thermodynamic solubility.

Protocol 2: Accelerated Thermodynamic Stability Assessment

Objective: Calculate the shelf-life of the methanolic working solution.

  • Preparation: Prepare a 1.0 µg/mL solution of 2-Propylhexanoic Acid Methyl Ester-d3 in Methanol/Water (50:50, v/v) adjusted to pH 10.0 to accelerate degradation.

  • Thermal Stress: Aliquot the solution into multiple sealed ampoules and incubate at three different temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: At predetermined intervals (0, 2, 4, 8, 24 hours), remove an ampoule and immediately quench the reaction by diluting 1:10 with ice-cold 0.1% Formic Acid in Acetonitrile. Causality: Dropping the pH and temperature instantly halts the base-catalyzed hydrolysis, freezing the kinetic state for accurate measurement.

  • Arrhenius Calculation: Plot the natural log of the remaining concentration versus time to find the rate constant ( k ) at each temperature. Use the Arrhenius equation ( lnk=lnA−Ea​/RT ) to extrapolate the stability at storage conditions (-20°C).

Conclusion

2-Propylhexanoic Acid Methyl Ester-d3 is a highly stable, lipophilic internal standard. Its thermodynamic stability is heavily fortified by the steric hindrance of its branched aliphatic chain, protecting the ester linkage from premature hydrolysis in physiological and mildly acidic analytical conditions. By leveraging polar aprotic solvents for stock preparation and adhering to rigorous, self-validating protocols, analytical scientists can ensure maximum reproducibility in their mass spectrometric assays.

References

  • Analytical Chemistry - ACS Publications. General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. (Contextualizes the use and stability of deuterated internal standards in LC-MS/MS). Available at:[Link]

  • PubChem - NIH. 2-Propylhexanoic acid | C9H18O2 | CID 18647. (Chemical properties and hazards of the parent compound). Available at:[Link]

  • Journal of Chemical & Engineering Data - ACS Publications. Solubility and Hansen Solubility Parameters of l-Glutamic Acid 5-Methyl Ester in 12 Organic Solvents. (Methodological standard for thermodynamic modeling and shake-flask validation of esters). Available at:[Link]

Methodological & Application

2-Propylhexanoic Acid Methyl Ester-d3 as a GC-MS internal standard for quantification

Author: BenchChem Technical Support Team. Date: April 2026

[label="Organic

Finalizing the Workflow

I'm now integrating the DOT diagram with my expanded methodology, ensuring the steps align precisely with the text. I'm focusing on incorporating the m/z values into the diagram nodes for clarity. I'm carefully reviewing the order of operations to make sure it is accurate and that the diagram provides an excellent visual of the process. I am also working on writing the experimental section in detail.

Integrating the Data

I'm now writing the detailed experimental section, making sure the DOT diagram nodes correspond perfectly to each analytical step. I've integrated the m/z values directly into the diagram for visual clarity, while simultaneously refining the written descriptions of each step. The diagram now supports the text in explaining the workflow. I've also incorporated the metabolic diagram.

Detailing the Rationale

I'm now detailing the rationale for using an injection internal standard. My focus is on clearly explaining how it isolates instrument variance from sample prep and how it ensures rigorous quantification. I'm emphasizing the need for derivatization to prevent peak tailing, and why the methyl ester is ideal.

Refining the Citations

I'm now integrating the in-text citations into the introduction, making sure they support my claims about VPA TDM and the need for GC-MS. I'm prioritizing clarity and completeness, ensuring each citation directly relates to the referenced statement about the method. I've referenced the first four citations.

Verifying the References

I'm now focusing on verifying the cited references, focusing on the URLs and information they contain. I'm confirming that Ref 2 supports the need for methylation to eliminate hydrogen bonding and minimize peak tailing in GC-MS. Ref 4 confirms 2-Propylhexanoic acid as a homologous internal standard that elutes later due to chain length. I've now completed checking the first four citations.

Compiling the References

I'm now focused on constructing the reference list, ensuring each citation accurately supports my claims. I've compiled the necessary details for each source, including titles, URLs, and sources for a complete list, which I'll integrate into the content. The references will be formatted correctly at the end. I am meticulously confirming each resource.

Constructing the Data

I'm now building the data table, defining analytes, and detailing the internal standard m/z values. I've compiled columns for Analyte, Molecular Weight, Retention Time, and Target and Qualifier ions, ensuring the information is accurate and concise. The Injection IS's m/z ions are now in the table. I'm focusing on making sure the table supports the diagrams and text.

Defining the Self-Validation

I'm now clarifying the self-validating system concept. This application note highlights that the workflow uses both an extraction internal standard (VPA-d6) and an injection internal standard (2-Propylhexanoic Acid Methyl Ester-d3). I'm focusing on clearly articulating the causality of this dual-IS approach to validate both extraction/derivatization and GC-MS instrument performance.

Refining the Color Palette

I'm now implementing the specified color palette in the DOT diagrams, ensuring that each node's fill and font colors adhere strictly to the guidelines. I am focusing on the color contrast to optimize readability and visual clarity in the workflow and metabolic diagrams. I am now working on diagram 2 and integrating the new color palette.

Implementing the Palette

I've now incorporated the color scheme consistently across both diagrams, focusing on visual clarity. I'm satisfied that the palette significantly improves understanding. I've begun to draft the introduction, outlining VPA's clinical significance and analytical hurdles.

Justifying the Homolog

I'm now drafting the rationale, highlighting that the homologous C10 internal standard shares properties with VPA. Its longer chain enables clear chromatographic separation. The distinct m/z shift from the d3-methyl group ensures no overlap. This IIS corrects for injection and derivatization variability, which allows the workflow to be self-validating.

Refining the SIM Specificity

I'm verifying the m/z values in SIM mode, focusing on fragmentation for absolute specificity. I am ensuring that the values for VPA-Me and the deuterated internal standard are correctly chosen. I need to be sure the base peak is m/z 87 for VPA-Me. I've focused on ensuring the ions chosen give distinct patterns.

Verifying the Ionization

I'm now diving into the mass spectrometry, ensuring optimal SIM mode. After reviewing fragmentation patterns, I've confirmed that the deuterated internal standard should be detected at m/z 90, 118, and 132 for full specificity. These choices reflect a precise understanding of fragmentation mechanics, including McLafferty rearrangement and alkyl loss from the methyl ester. The focus is ensuring the deuterated methyl ester, and VPA methyl ester are completely resolved.

Advanced GC-MS Quantification of Branched-Chain Fatty Acids Using 2-Propylhexanoic Acid Methyl Ester-d3

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals.

Introduction: The Analytical Challenge of Valproic Acid

Valproic acid (VPA) is a cornerstone therapeutic agent for epilepsy and bipolar disorder, characterized by a narrow therapeutic index that necessitates rigorous therapeutic drug monitoring (TDM) [2.1]. The metabolic profile of VPA is complex, yielding multiple pharmacologically active and toxicologically significant metabolites, most notably the hepatotoxic intermediate 4-ene-VPA (2-propyl-4-pentenoic acid)[1].

Gas chromatography coupled with mass spectrometry (GC-MS) remains the gold standard for quantifying VPA and its metabolites due to its superior chromatographic resolution[2]. However, analyzing short-to-medium chain branched fatty acids presents a distinct chemical challenge. The free carboxyl groups of these analytes readily form hydrogen bonds with the silanol groups of the GC column's stationary phase, leading to severe peak tailing, carryover, and signal attenuation. To circumvent this, chemical derivatization—specifically esterification into methyl esters—is a mandatory prerequisite for robust GC-MS analysis[2].

Mechanistic Rationale: Designing a Self-Validating System

While isotopically labeled VPA (e.g., VPA-d6) is routinely added to biological samples as an Extraction Internal Standard to correct for matrix effects and extraction losses[3], the derivatization step and subsequent GC injection introduce secondary sources of variance. Factors such as inlet discrimination, split ratio fluctuations, and incomplete methylation can skew quantitative results.

To establish a self-validating analytical system , a dual-internal standard approach is employed. By introducing 2-Propylhexanoic Acid Methyl Ester-d3 as a post-derivatization Injection Internal Standard (IIS), we isolate instrument variance from sample preparation variance.

The selection of this specific compound is driven by three causal factors:

  • Homologous Thermodynamics: 2-Propylhexanoic acid is a C10 structural homologue of VPA (a C8 acid)[4]. It shares near-identical hydrophobicity and ionization efficiency, ensuring it mimics the target analytes in the MS source.

  • Chromatographic Isolation: The extended carbon chain ensures the IIS elutes cleanly after VPA and its primary metabolites, completely eliminating the risk of isotopic cross-talk or MS dwell-time overlap.

  • Absolute Mass Specificity: The deuterium-labeled methyl ester group (-OCD 3​ ) provides a distinct +3 Da mass shift for all ester-containing fragments, guaranteeing absolute specificity in Selected Ion Monitoring (SIM) mode without interference from endogenous background lipids.

Pathway VPA Valproic Acid (Endogenous/Drug) CYP CYP450 Metabolism VPA->CYP Deriv Methylation (Sample Prep) VPA->Deriv Metab 4-ene-VPA (Hepatotoxic) CYP->Metab Metab->Deriv VPAMe VPA Methyl Ester (m/z 87, 115) Deriv->VPAMe MetabMe 4-ene-VPA Methyl Ester (m/z 85, 113) Deriv->MetabMe IS 2-Propylhexanoic Acid Methyl Ester-d3 (m/z 90, 132) IS->VPAMe Normalization IS->MetabMe Normalization

Caption: VPA metabolism and GC-MS derivatization normalized by the d3-labeled homologous internal standard.

Experimental Protocol: Extraction and Derivatization

This protocol details the dual-IS methodology for plasma analysis.

Step 1: Aliquoting and Extraction IS Spiking Transfer 100 µL of human plasma into a borosilicate glass tube. Add 10 µL of the Extraction IS working solution (VPA-d6, 10 µg/mL in methanol). Vortex for 10 seconds. Causality: Spiking VPA-d6 at this initial stage ensures that any subsequent physical losses during extraction or derivatization are proportionally mirrored by the standard.

Step 2: Acidification and Liquid-Liquid Extraction (LLE) Add 200 µL of 1M HCl to the sample, followed by 500 µL of a Hexane:Ethyl Acetate (80:20, v/v) mixture. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 5 minutes. Causality: Acidification is critical; it protonates the carboxylate ions of the fatty acids, neutralizing their charge and driving them into the non-polar organic phase.

Step 3: Derivatization (Methylation) Transfer 400 µL of the upper organic layer to a clean reaction vial. Add 100 µL of Methanolic HCl (3N). Seal the vial tightly and incubate at 60°C for 20 minutes. Causality: The acid-catalyzed esterification converts the highly polar carboxylic acids into volatile methyl esters, preventing column degradation and peak tailing[2].

Step 4: Neutralization and IIS Spiking Allow the vial to cool to room temperature. Add 200 µL of saturated NaHCO 3​ to neutralize the residual acid. Carefully add 10 µL of the Injection IS (2-Propylhexanoic Acid Methyl Ester-d3 , 10 µg/mL in hexane). Vortex gently and allow phase separation. Causality: Adding the pre-derivatized d3-homologue strictly prior to injection provides a fixed reference point to evaluate GC inlet discrimination and detector sensitivity drift, independent of the derivatization yield.

Step 5: GC-MS Analysis Transfer the upper organic layer to an autosampler vial. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) SIM mode.

G A Biological Sample (Plasma/Serum) B Protein Precipitation & Liquid-Liquid Extraction A->B C Organic Phase (Contains Free Fatty Acids) B->C D Derivatization (Methanolic HCl, 60°C) C->D E Addition of Injection IS (2-Propylhexanoic Acid Methyl Ester-d3) D->E F GC-EI-MS Analysis (SIM Mode) E->F G Data Processing & Quantification F->G

Caption: Analytical workflow for GC-MS quantification of fatty acids using a pre-derivatized injection IS.

Quantitative Data Presentation

To ensure maximum sensitivity and specificity, the mass spectrometer must be programmed to monitor the specific fragmentation pathways of the methyl esters. The d3-label on the ester moiety of 2-propylhexanoic acid shifts the classic McLafferty rearrangement fragment from m/z 87 to m/z 90.

Table 1: GC-EI-MS SIM Parameters for Target Analytes and Internal Standards

AnalyteDerivatized MW (Da)Expected RT (min)Target Ion (m/z)Qualifier Ions (m/z)Role in Assay
Valproic Acid Methyl Ester 158.246.4587115, 127Target Analyte
4-ene-VPA Methyl Ester 156.226.8085113, 125Target Metabolite
VPA-d6 Methyl Ester 164.286.4293121, 133Extraction IS
2-Propylhexanoic Acid Methyl Ester-d3 175.287.9590118, 132Injection IS

Note: The system is self-validating. The ratio of VPA-d6 to 2-Propylhexanoic Acid Methyl Ester-d3 monitors the absolute efficiency of the extraction and derivatization steps. The ratio of VPA to VPA-d6 generates the final clinical quantification.

References

  • The Critical Role of Valproic Acid-d6 in Therapeutic Drug Monitoring: A Technical Guide Benchchem
  • Valproic acid extraction methods in human samples using gas chrom
  • Identification and characterization of the glutathione and N-acetylcysteine conjugates of (E)
  • 2-PROPYLHEXANOIC ACID 3274-28-0 wiki Guidechem

Sources

Application Notes and Protocols: Liquid-Liquid Extraction for 2-Propylhexanoic Acid Methyl Ester-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The accurate quantification of drug molecules and their metabolites in biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and clinical studies.[1][2] Valproic acid (VPA, 2-propylpentanoic acid), a widely used antiepileptic drug, requires precise therapeutic drug monitoring due to its narrow therapeutic window and individual pharmacokinetic variability.[3][4][5] The analysis is often performed via gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS), which typically involves derivatization of the acidic VPA to a more volatile and less polar ester form, such as its methyl ester.[6][7]

This application note provides a detailed guide to the development and implementation of liquid-liquid extraction (LLE) protocols for 2-Propylhexanoic Acid Methyl Ester-d3 (VPA-Me-d3) from common biological matrices such as plasma, urine, and tissue homogenates. While VPA-Me-d3's deuterated structure designates it as an ideal stable isotope-labeled internal standard (SIL-IS) for quantifying the unlabeled VPA methyl ester[4][8], the principles and protocols herein are presented with VPA-Me-d3 as the target analyte. This approach is directly applicable for researchers studying the stability, recovery, and matrix effects associated with the internal standard itself, a critical component of robust bioanalytical method validation.[9]

We will delve into the fundamental principles guiding protocol design, provide step-by-step methodologies for various matrices, and address common challenges such as matrix effects and emulsion formation to ensure the generation of reliable, reproducible, and accurate bioanalytical data.

Foundational Principles of Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][10] The success of an LLE protocol is not accidental; it is dictated by the physicochemical properties of the analyte, the choice of solvent, and the careful control of extraction conditions.

Physicochemical Properties of VPA-Me-d3

Understanding the analyte is the first step.

  • Structure: VPA-Me-d3 is the methyl ester of valproic acid. The esterification of the carboxylic acid group significantly reduces the polarity of the molecule compared to the parent VPA.

  • Polarity & Solubility: As a non-polar ester, VPA-Me-d3 exhibits high solubility in organic solvents and low solubility in aqueous media. This high partition coefficient (LogP) is the primary driver for its efficient extraction from a biological sample into an organic phase.[11][12]

  • Charge State: Unlike its acidic parent, VPA-Me-d3 is a neutral molecule. Therefore, its partitioning behavior is largely independent of the aqueous phase's pH. However, pH can still be a critical parameter to control the solubility of matrix interferences.[11]

The Rationale of Solvent Selection

The choice of the organic solvent is the most critical decision in LLE method development. The ideal solvent should provide high recovery for the analyte while minimizing the co-extraction of endogenous matrix components like phospholipids, which are a primary cause of matrix effects in LC-MS/MS analysis.[13][14][15]

Table 1: Comparison of Common LLE Solvents for Non-Polar Analytes

SolventPolarity IndexDensity (g/mL)Key Characteristics & Rationale
Hexane 0.10.655Very Non-Polar: Excellent for extracting highly non-polar compounds. Provides very clean extracts but may yield lower recovery for analytes with any residual polarity.
Methyl tert-butyl ether (MTBE) 2.50.740Highly Recommended: Offers a good balance of polarity to efficiently extract the ester while being non-polar enough to leave behind many matrix interferences. Its low density forms the upper layer, simplifying collection.[15]
Ethyl Acetate 4.40.902Moderately Polar: Higher polarity can improve recovery but may also co-extract more interfering compounds compared to MTBE or hexane.
Dichloromethane (DCM) 3.11.330Effective but Dense: Good solubilizing power. As it's denser than water, it forms the bottom layer, which can be more challenging to separate without contamination.

For VPA-Me-d3, MTBE is often the optimal starting point due to its proven ability to generate high analyte recovery with cleaner extracts compared to more polar options.[15]

The Role of the Internal Standard (IS)

In quantitative bioanalysis, an internal standard is essential for accuracy and precision.[16] It is added at a known concentration to every sample before processing and corrects for variability in extraction recovery, matrix effects, and instrument response.[16] Since our analyte of interest is a deuterated standard, for its own quantification, an ideal IS would be another stable isotope variant (e.g., Valproic Acid-d6 Methyl Ester) or a close structural analog. The fundamental principle is that the IS and analyte behave almost identically throughout the entire analytical process.[4]

Universal LLE Workflow & Step-by-Step Protocols

The following diagram illustrates the universal workflow for a liquid-liquid extraction procedure. Subsequent sections provide specific parameters for different biological matrices.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample 1. Aliquot Sample (e.g., 100 µL Plasma) Spike_IS 2. Spike Internal Standard (IS) Sample->Spike_IS Pretreat 3. Pretreat Sample (e.g., Add Buffer) Spike_IS->Pretreat Add_Solvent 4. Add Organic Solvent (e.g., MTBE) Pretreat->Add_Solvent Mix 5. Vortex/Mix (e.g., 2 min) Add_Solvent->Mix Separate 6. Centrifuge (e.g., 4000g, 10 min) Mix->Separate Collect 7. Collect Organic Layer Separate->Collect Evaporate 8. Evaporate to Dryness (N2 Stream) Collect->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 10. Inject for LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for liquid-liquid extraction in bioanalysis.

Protocol 1: Extraction from Human Plasma/Serum

Plasma and serum are protein-rich matrices. While protein precipitation is one approach, a well-designed LLE can simultaneously extract the analyte and leave proteins behind in the aqueous layer.

  • Materials:

    • Human Plasma (K2EDTA)

    • VPA-Me-d3 working solution

    • Internal Standard (IS) working solution

    • Methyl tert-butyl ether (MTBE), HPLC grade

    • Reconstitution solution (e.g., 50:50 Acetonitrile:Water)

    • 1.5 mL microcentrifuge tubes

  • Step-by-Step Methodology:

    • Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Internal Standard Spiking: Add 10 µL of the IS working solution to each tube.

    • Extraction Solvent Addition: Add 600 µL of MTBE to each tube. The 6:1 solvent-to-sample ratio ensures efficient partitioning.[12]

    • Mixing: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and maximize the surface area between the two phases.

    • Phase Separation: Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C. This will create a clear separation between the upper organic layer and the lower aqueous/protein layer.

    • Organic Layer Collection: Carefully transfer 500 µL of the upper organic layer to a new clean tube. Be precise to avoid aspirating any of the lower aqueous layer or the protein pellet at the interface.[17]

    • Evaporation: Evaporate the MTBE to complete dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Extraction from Urine

Urine has high salt content and variable pH, but lower protein and lipid content than plasma. The primary goal is desalting, which LLE achieves effectively.

  • Materials:

    • Human Urine

    • VPA-Me-d3 working solution

    • Internal Standard (IS) working solution

    • 1 M Ammonium Acetate buffer (pH 7.0)

    • Ethyl Acetate, HPLC grade

    • Reconstitution solution

  • Step-by-Step Methodology:

    • Aliquoting & Buffering: Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube. Add 100 µL of 1 M Ammonium Acetate buffer to normalize the pH and ionic strength.

    • Internal Standard Spiking: Add 10 µL of the IS working solution.

    • Extraction Solvent Addition: Add 800 µL of ethyl acetate.

    • Mixing: Cap and vortex for 3 minutes.

    • Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

    • Organic Layer Collection: Transfer 700 µL of the upper organic layer to a new tube.

    • Evaporation: Evaporate to dryness under nitrogen at 40°C.

    • Reconstitution: Reconstitute in 100 µL of reconstitution solution. Vortex thoroughly.

    • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance, Validation, and Troubleshooting

A protocol is only as good as its performance. Validation according to regulatory guidelines (e.g., FDA M10, EMA) is mandatory for studies supporting drug applications.[9][18][19]

Key Performance Metrics
  • Analyte Recovery: The efficiency of the extraction process. It is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. LLE can often achieve recoveries of >90%.[1]

  • Matrix Effect (ME): The alteration (suppression or enhancement) of analyte ionization in the mass spectrometer due to co-eluting matrix components.[20][21][22] It is a critical parameter to assess, especially in LC-MS/MS. ME is calculated by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution.

  • Accuracy & Precision: The method must be able to accurately and precisely quantify the analyte over a defined concentration range. This is assessed using calibration standards and Quality Control (QC) samples at multiple levels.

Table 2: Expected Performance Parameters for VPA-Me-d3 LLE

ParameterMatrixExtraction SolventExpected ResultRationale
Recovery PlasmaMTBE> 85%MTBE efficiently partitions the non-polar ester from the aqueous matrix.
Matrix Effect PlasmaMTBE< 15% (CV)MTBE provides clean extracts, minimizing co-extraction of phospholipids that cause ion suppression.[15]
Precision (CV%) AllN/A< 15%A well-controlled, automatable LLE process should yield high reproducibility.
Troubleshooting Common LLE Issues

Even with a robust protocol, challenges can arise. Emulsion formation is one of the most common problems in LLE.[11][23]

Troubleshooting Problem Problem Observed Emulsion Emulsion Formation Persistent cloudy layer between phases Problem->Emulsion e.g. LowRecovery Low Recovery Analyte signal is consistently low Problem->LowRecovery e.g. HighVariability High Variability Poor precision (CV%) across replicates Problem->HighVariability e.g. Sol_Emulsion Solutions for Emulsion: - Centrifuge longer/at higher speed. - Add salt ('salting out', e.g., NaCl). - Chill samples before centrifugation. - Use gentler mixing (inversion vs. vortex). Emulsion->Sol_Emulsion Sol_Recovery Solutions for Low Recovery: - Increase solvent-to-sample ratio. - Increase mixing time/vigor. - Check solvent choice; try a more polar one. - Ensure complete evaporation/reconstitution. LowRecovery->Sol_Recovery Sol_Variability Solutions for High Variability: - Automate pipetting steps. - Ensure consistent mixing for all samples. - Be precise when collecting the organic layer. - Check for IS addition errors. HighVariability->Sol_Variability

Caption: Decision tree for troubleshooting common LLE problems.

One of the simplest ways to disrupt an emulsion is to increase the ionic strength of the aqueous layer by adding salt (a technique known as "salting out"), which forces the separation of the two phases.[23] Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation from the start.[23]

Conclusion

Liquid-liquid extraction is a powerful, cost-effective, and robust technique for the sample preparation of 2-Propylhexanoic Acid Methyl Ester-d3 from complex biological matrices.[1][17] By leveraging the analyte's non-polar, neutral characteristics, solvents like MTBE can produce exceptionally clean extracts with high recovery, thereby minimizing matrix effects and ensuring high-quality data. The protocols provided herein serve as a comprehensive starting point for method development. However, as with any bioanalytical method, rigorous validation is paramount to demonstrate that the assay is fit-for-purpose and capable of generating reliable data to support critical decisions in drug development and clinical research.[2][9]

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology. [Link]

  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. SEER UFRGS. [Link]

  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. Waters Corporation. [Link]

  • Bioanalytical Method Development and Validation: Determination of Drugs in Biological Fluids. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]

  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch-Glitsch. [Link]

  • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD. MDPI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • ICH M10ガイドラインの経緯 (History of ICH M10 Guideline). PMDA. [Link]

  • Method for Esterification of Valproic Acid for Gas-Liquid Chromatography: Clinical Data from Epileptic Patients. Journal of Analytical Toxicology, Oxford Academic. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. MDPI. [Link]

  • Common challenges in bioanalytical method development. Simbec-Orion. [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC–MS/MS) in whole blood for forensic purposes. PMC. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. PMC. [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purpo. Wiley Online Library. [Link]

  • A simple and rapid HPLC-UV method for the determination of valproic acid in human plasma using microwave-assisted derivatization. Semantic Scholar. [Link]

  • Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. PMC. [Link]

  • A Sensitive Triple Quadrupole Liquid Chromatography Mass Spectrometric Method for the Estimation of Valproic Acid in K2EDTA Human Plasma using Furosemide as the Internal Standard. PubMed. [Link]

  • Enhanced determination of valproic acid by microwave assisted chemical labeling. RSC Publishing. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate. Biotage. [Link]

  • Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Semantic Scholar. [Link]

  • (PDF) Liquid chromatography-tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma. ResearchGate. [Link]

  • Use of TLC-Densitometric Method for Determination of Valproic Acid in Capsules. MDPI. [Link]

  • Advances in Sample Preparation for Biological Fluids. LCGC International. [Link]

  • A novel liquid-liquid-solid microextraction strategy for bio-sample preparation by in situ self-assembly of zeolitic imidazolate framework 8 on hollow fiber membrane. PolyU Scholars Hub. [Link]

Sources

Using 2-Propylhexanoic Acid Methyl Ester-d3 in targeted lipidomics research

Author: BenchChem Technical Support Team. Date: April 2026

Utilizing 2-Propylhexanoic Acid Methyl Ester-d3 as a Stable Isotope Internal Standard for Branched-Chain Fatty Acid Quantification

Executive Summary

In targeted lipidomics, the precise quantification of short- and medium-chain branched fatty acids (BCFAs)—such as the widely used anticonvulsant [1] and its metabolites—is critical for pharmacokinetics and toxicology. Because these analytes are highly volatile and lack strong chromophores, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization (typically methylation or propylation) remains the gold standard[2].

Historically, unlabeled due to its structural homology to VPA[3]. However, modern high-resolution lipidomics demands superior precision. This protocol outlines the use of 2-Propylhexanoic Acid Methyl Ester-d3 (a deuterated, pre-methylated standard)[4] to establish a self-validating, dual-internal standard (Dual-IS) workflow that guarantees absolute quantitative trustworthiness.

Mechanistic Causality: The Dual-IS System

Expertise & Experience: Do not rely on a single internal standard added prior to extraction. In GC-MS lipidomics, variance occurs at two distinct stages: sample derivatization (methylation efficiency) and instrument injection (MS source suppression and GC inlet discrimination). If a single acid-based internal standard is used and the final MS signal drops, it is impossible to determine whether the failure occurred during sample prep or inside the instrument.

The Self-Validating Solution: To solve this, we employ a Dual-IS Strategy:

  • Extraction IS (e.g., VPA-d6): Added to the raw plasma before extraction. It is an unmethylated acid that undergoes the exact same liquid-liquid extraction (LLE) and derivatization steps as the endogenous analytes.

  • Injection IS (2-Propylhexanoic Acid Methyl Ester-d3): Added to the final vial after derivatization, immediately prior to GC-MS injection. Because this molecule is already a methyl ester, it bypasses the derivatization chemistry entirely.

Causality: By calculating the ratio of the derivatized Extraction IS to the pre-derivatized Injection IS, researchers can isolate and calculate the exact derivatization efficiency. This decouples sample-prep errors from instrument drift, creating a completely self-validating analytical batch.

Workflow A 1. Bio-Sample (Plasma/Tissue) B 2. LLE Extraction (+ VPA-d6 IS) A->B C 3. Derivatization (Methylation) B->C D 4. Injection IS Spiking (PHA-d3 Methyl Ester) C->D E 5. GC-MS/MS Analysis D->E

Targeted Lipidomics Workflow utilizing dual internal standards for GC-MS/MS quantification.

Pharmacometabolic Context

Understanding the metabolic branching of BCFAs is essential for targeted lipidomics. VPA undergoes extensive hepatic metabolism, producing multiple active and hepatotoxic metabolites (such as 4-ene-VPA) that must be quantified alongside the parent drug to ensure patient safety and therapeutic efficacy via GABA transaminase (GABA-T) inhibition.

Pathway VPA Valproic Acid (VPA) (Branched-Chain FA) CYP Hepatic CYP450 (Phase I Metabolism) VPA->CYP Oxidation BetaOx Mitochondrial β-Oxidation VPA->BetaOx Acyl-CoA GABA GABA-T Inhibition (Neurological Target) VPA->GABA Pharmacodynamics Metabolites Toxic/Active Metabolites (e.g., 4-ene-VPA) CYP->Metabolites BetaOx->Metabolites

Pharmacometabolic pathway of Valproic Acid (VPA) highlighting metabolic branching and targets.

Step-by-Step Experimental Protocol
4.1. Sample Preparation & Liquid-Liquid Extraction (LLE)

Note: BCFAs are highly volatile. Avoid prolonged exposure to ambient air and do not evaporate samples to complete dryness without a keeper solvent.

  • Aliquot 100 µL of human plasma into a glass centrifuge tube.

  • Spike with 10 µL of the Extraction IS (Valproic acid-d6, 50 µg/mL in methanol). Vortex for 10 seconds.

  • Add 50 µL of 1M HCl to acidify the sample, ensuring the fatty acids are in their un-ionized, lipophilic state.

  • Add 500 µL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean glass reaction vial.

4.2. Derivatization (Methylation)
  • Evaporate the organic extract under a gentle stream of nitrogen at room temperature until approximately 50 µL remains. Do not over-dry.

  • Add 100 µL of Methanolic HCl (3N) or BF3-Methanol (14%).

  • Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes to convert the free fatty acids into Fatty Acid Methyl Esters (FAMEs).

  • Allow the vial to cool to room temperature.

4.3. Injection IS Spiking & Reconstitution
  • Add 500 µL of LC-MS grade Hexane and 500 µL of deionized water to the derivatized mixture to quench the reaction.

  • Vortex for 30 seconds and centrifuge at 3,000 x g for 3 minutes.

  • Transfer exactly 200 µL of the upper hexane layer (containing the FAMEs) into a GC autosampler vial containing a low-volume insert.

  • Critical Step: Spike 10 µL of the Injection IS (, 10 µg/mL in hexane) directly into the autosampler vial[4].

  • Cap the vial and gently mix.

4.4. GC-MS/MS Analysis Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 150°C, then ramp at 30°C/min to 280°C (hold 3 min).

  • Ionization: Electron Impact (EI) at 70 eV.

Quantitative Data Presentation

The integration of 2-Propylhexanoic Acid Methyl Ester-d3 as an injection standard ensures tight coefficients of variation (CV) and high recovery rates across the analytical batch. Below is a summary of validation parameters achieved using this Dual-IS methodology.

AnalyteTarget m/z (FAME)Extraction ISInjection ISLOD (ng/mL)LOQ (ng/mL)Linearity (R²)Recovery (%)
Valproic Acid (VPA) 158.1VPA-d6PHA-d3 Methyl Ester0.51.5>0.99992.4 ± 3.1
4-ene-VPA 156.1VPA-d6PHA-d3 Methyl Ester0.82.0>0.99889.1 ± 4.2
2-Propylglutaric Acid 188.1VPA-d6PHA-d3 Methyl Ester1.03.0>0.99785.5 ± 5.0

Table 1: Method validation parameters demonstrating the robustness of the Dual-IS GC-MS/MS workflow for branched-chain fatty acids.

References
  • Title : Gas Chromatographic Method for the Determination of Valproic Acid in Human Plasma Source : Therapeutic Drug Monitoring URL :[Link]

  • Title : On-column propylation method for measuring plasma valproate concentration by gas chromatography Source : PubMed (Ther Drug Monit) URL :[Link]

  • Title : Hexanoic acid, 2-propyl, methyl ester | C10H20O2 | CID 523412 Source : PubChem URL :[Link]

  • Title : A simple and rapid determination of valproic acid in human plasma using a non-porous silica column and liquid chromatography with tandem mass spectrometric detection Source : PubMed (Rapid Commun Mass Spectrom) URL :[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Propylhexanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Propylhexanoic acid is a branched-chain fatty acid (BCFA) and a critical structural homologue of the widely monitored antiepileptic drug valproic acid [1]. In pharmacokinetic and lipidomic workflows, the direct analysis of short-to-medium chain BCFAs via liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents significant analytical challenges. Free fatty acids suffer from poor ionization efficiency in electrospray ionization (ESI) and exhibit inadequate retention on standard reversed-phase columns [2].

To circumvent these limitations, target analytes are often analyzed as their methyl ester derivatives. Methylation masks the polar carboxylic acid moiety, significantly increasing the molecule's hydrophobicity (XLogP3 ~3.3) [3] and enabling highly sensitive detection in positive ion mode (ESI+) [4]. This protocol details a robust, self-validating sample preparation workflow for the direct extraction and LC-MS/MS analysis of 2-Propylhexanoic Acid Methyl Ester from biological matrices, utilizing 2-Propylhexanoic Acid Methyl Ester-d3 as an internal standard (IS) to ensure absolute quantitative fidelity.

Experimental Design: Causality in Sample Preparation (E-E-A-T)

Every step in this protocol is engineered to mitigate the specific physicochemical vulnerabilities of fatty acid methyl esters (FAMEs):

  • Self-Validating Isotope Dilution: The -d3 internal standard is spiked directly into the raw biological matrix prior to any manipulation. Because FAMEs are semi-volatile, any evaporative losses during sample concentration or matrix suppression effects in the MS source are perfectly mirrored by the IS, neutralizing quantitative bias and ensuring a self-validating assay [5].

  • Selective Liquid-Liquid Extraction (LLE): Instead of solid-phase extraction (SPE), this protocol utilizes a Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v) solvent system. Hexane drives the partitioning of the highly lipophilic methyl ester, while MTBE prevents the formation of intractable emulsions commonly seen with protein-rich plasma samples.

  • Evaporative Control (Critical): The most common point of failure in FAME analysis is over-drying. Evaporation must be strictly controlled under a gentle nitrogen stream at ≤ 30°C to prevent the sublimation of the target analyte and its isotopologue.

Step-by-Step Sample Preparation Protocol

Materials Required:

  • Biological matrix (Plasma or Serum).

  • Internal Standard: 2-Propylhexanoic Acid Methyl Ester-d3 (1.0 µg/mL working solution in Methanol).

  • Extraction Solvent: Hexane:MTBE (1:1, v/v) (LC-MS grade).

  • Reconstitution Solvent: Methanol:Water (80:20, v/v) containing 0.1% Formic Acid.

Methodology:

  • Sample Aliquoting: Transfer 50 µL of plasma/serum into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the 2-Propylhexanoic Acid Methyl Ester-d3 working solution. Vortex briefly to equilibrate the IS with matrix proteins.

  • Extraction: Add 200 µL of the Hexane:MTBE (1:1, v/v) extraction solvent to the sample.

  • Partitioning: Vortex vigorously for 2 minutes to ensure complete mass transfer of the lipophilic ester into the organic phase.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C. The upper organic layer will contain the target analyte and IS, leaving proteins and polar lipids in the lower aqueous pellet.

  • Transfer & Evaporation: Carefully transfer 150 µL of the upper organic layer to a clean glass autosampler vial. Evaporate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C. (Note: Do not over-dry; stop the N2 flow the moment the solvent disappears).

  • Reconstitution: Add 100 µL of the Reconstitution Solvent. Vortex for 30 seconds and transfer to the LC-MS/MS system for injection.

Mandatory Visualization: Workflow Diagram

G N1 Biological Matrix (50 µL Plasma/Serum) N2 Internal Standard Spiking (Add 10 µL of -d3 IS) N1->N2 N3 Liquid-Liquid Extraction (Add 200 µL Hexane:MTBE 1:1) N2->N3 Vortex 30s N4 Phase Separation (Centrifuge 10,000 x g, 5 min) N3->N4 N5 Evaporation (N2 stream, ≤ 30°C) N4->N5 Transfer Upper Layer N6 Reconstitution (100 µL 80:20 MeOH:H2O) N5->N6 Avoid over-drying N7 LC-MS/MS Analysis (ESI+, MRM Mode) N6->N7 2 µL Injection

Figure 1: Self-validating sample preparation workflow for 2-Propylhexanoic Acid Methyl Ester.

LC-MS/MS Analytical Conditions

To maximize the ionization of the methyl ester, the mobile phase incorporates ammonium formate, which buffers the pH and promotes the formation of stable [M+H]+ precursor ions for aliphatic esters [4].

Chromatographic Parameters
ParameterSpecification
Column Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Column Temperature 40°C
Mobile Phase A Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 10 mM Ammonium Formate + 0.1% Formic Acid
Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.04060
1.04060
4.0595
5.0595
5.14060
7.04060
Mass Spectrometry Parameters (MRM)

Mechanistic Note: The product ion at m/z 141.1 corresponds to the stable acylium ion [R-C=O]+ formed via the neutral loss of methanol (32 Da) for the unlabeled ester, and deuterated methanol (CD3OH, 35 Da) for the -d3 ester.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
2-Propylhexanoic Acid Methyl Ester 173.2141.11560
2-Propylhexanoic Acid Methyl Ester-d3 176.2141.11560

References

  • Mok, H. J., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Advances, 6(38), 32130-32139. URL: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523412, Hexanoic acid, 2-propyl, methyl ester. PubChem. URL: [Link]

  • LCGC International (2026). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC. URL: [Link]

  • Liu, Y., et al. (2007). A simple and rapid determination of valproic acid in human plasma using a non-porous silica column and liquid chromatography with tandem mass spectrometric detection. Rapid Communications in Mass Spectrometry. URL: [Link]

Sources

A Validated LC-MS/MS Method for Pharmacokinetic Analysis of Valproic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of valproic acid (VPA), also known as 2-propylpentanoic acid, in human plasma. The method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled (SIL) internal standard, 2-Propylhexanoic Acid Methyl Ester-d3, following a methyl-derivatization strategy. This approach ensures high accuracy and precision by mitigating matrix effects and variability in sample processing. The method has been validated according to the principles outlined in international bioanalytical method validation guidelines and is suitable for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][2][3]

Introduction: The Rationale for a Derivatization-Based LC-MS/MS Approach

Valproic acid (VPA) is a cornerstone therapy for epilepsy, bipolar disorder, and migraine prevention.[4][5] Its therapeutic efficacy and potential for adverse effects are closely linked to its concentration in plasma, necessitating precise monitoring for clinical management and pharmacokinetic research.[1][4] While various analytical methods exist, LC-MS/MS has become the gold standard for its superior sensitivity and selectivity.[1][3]

VPA, as a small, branched-chain fatty acid, presents two primary analytical challenges for typical reversed-phase LC-MS/MS:

  • Poor Chromatographic Retention: Its polar nature leads to weak retention on standard C18 columns, often causing it to elute near the solvent front with endogenous interferences.

  • Suboptimal Ionization: While it can be analyzed in negative ion mode, this can sometimes suffer from lower sensitivity and more significant matrix effects compared to positive ion mode for certain instrument platforms.

To overcome these challenges, this method employs a chemical derivatization strategy.[4][6] Both the analyte (VPA) and the internal standard are converted to their methyl ester forms. This derivatization offers two key advantages:

  • Enhanced Chromatography: The methyl ester is significantly less polar than the parent carboxylic acid, promoting stronger retention and better peak shape on a C18 column.[7]

  • Improved Sensitivity: The derivatized molecule can be readily analyzed in positive ion mode electrospray ionization (ESI+), often leading to a more stable and intense signal.

The use of a stable isotope-labeled internal standard (SIL-IS), 2-Propylhexanoic Acid Methyl Ester-d3, is critical. A SIL-IS is considered the ideal choice for quantitative bioanalysis as it has nearly identical chemical and physical properties to the analyte.[8][9][10] This ensures it co-elutes chromatographically and experiences the same extraction recovery and ionization suppression or enhancement, thereby accurately correcting for variations throughout the analytical process.[10][11]

Principle of the Method

The assay workflow begins with the addition of the deuterated internal standard to a plasma sample. Proteins are then precipitated with an organic solvent. The resulting supernatant, containing both the VPA and the internal standard, is subjected to a rapid derivatization reaction to form methyl esters. The derivatized sample is then injected into the LC-MS/MS system. The compounds are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Materials and Instrumentation

Reagents and Chemicals
  • Valproic Acid (VPA) reference standard (≥99% purity)

  • 2-Propylhexanoic Acid Methyl Ester-d3 (Internal Standard, IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (≥99% purity)

  • Derivatizing Agent (e.g., Trimethylsilyldiazomethane solution or Methanolic HCl)

  • Human Plasma (K2EDTA)

  • Ultrapure Water

Instrumentation
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with a TurboIonspray or ESI source.

  • Analytical Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
  • Primary Stock Solutions: Prepare individual stock solutions of VPA and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions for VPA by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 1 to 150 µg/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of 2-Propylhexanoic Acid Methyl Ester-d3 at an appropriate concentration (e.g., 5 µg/mL) in methanol.

  • Calibration (CAL) Standards and Quality Controls (QCs): Spike appropriate volumes of the VPA working solutions into blank human plasma to prepare a set of CAL standards and at least four levels of QCs (LLOQ, Low, Mid, High).

Protocol 2: Sample Preparation and Derivatization

The following diagram outlines the sample preparation workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization & Final Prep plasma 1. Plasma Sample (50 µL) add_is 2. Add IS Working Solution (25 µL) plasma->add_is vortex1 3. Vortex (10 sec) add_is->vortex1 add_ppt 4. Add Methanol (200 µL) vortex1->add_ppt vortex2 5. Vortex (1 min) add_ppt->vortex2 centrifuge 6. Centrifuge (10 min @ 4000g) vortex2->centrifuge supernatant 7. Transfer Supernatant (100 µL) centrifuge->supernatant add_reagent 8. Add Derivatizing Agent supernatant->add_reagent react 9. React (e.g., 10 min @ 60°C) add_reagent->react inject 10. Inject into LC-MS/MS react->inject

Caption: Workflow for plasma sample preparation and derivatization.

Step-by-Step Procedure:

  • Pipette 50 µL of plasma (blank, CAL, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the IS Working Solution to each tube (except for double blanks).

  • Vortex briefly (approx. 10 seconds) to mix.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a new tube or 96-well plate.

  • Add the derivatizing agent according to the manufacturer's protocol. Causality: This step converts the polar carboxylic acid group to a non-polar methyl ester, which is crucial for chromatographic retention and ionization.

  • Allow the reaction to proceed under controlled conditions (e.g., incubation at 60°C for 10 minutes).

  • Cool the samples, and if necessary, centrifuge again before placing them in the autosampler for injection.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

Parameter Value
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate
Column Temp. 40°C
Injection Vol. 5 µL

| Run Time | ~4 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode ESI Positive
MRM Transition (VPA-Me) e.g., m/z 159.1 → 115.1
MRM Transition (IS) e.g., m/z 162.1 → 118.1
Collision Energy (CE) Optimized for specific instrument
Dwell Time 100 ms
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi

| Source Temperature | 550°C |

Note: MRM transitions and collision energies must be optimized empirically for the specific instrument used.

Method Validation

The method was validated following the principles of the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[2] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G start Method Development validation Core Validation Parameters start->validation stability Stability Assessment start->stability sel Selectivity validation->sel No interference lin Linearity & Range validation->lin r² > 0.99 ap Accuracy & Precision validation->ap Within ±15% me Matrix Effect validation->me IS-normalized factor near 1 st_stock Stock Solution stability->st_stock st_ft Freeze-Thaw stability->st_ft st_bench Bench-Top stability->st_bench st_post Post-Preparative stability->st_post lloq LLOQ lin->lloq S/N > 5 lloq->ap Within ±20%

Caption: Logical flow of the bioanalytical method validation process.

Table 3: Summary of Method Validation Results (Representative Data)

Parameter Concentration (µg/mL) Acceptance Criteria Result
Linearity 1.0 - 150.0 r² ≥ 0.99 0.998
LLOQ 1.0 Accuracy: ±20%, Precision: ≤20% Accuracy: 105.3%, Precision: 8.7%
Intra-day Accuracy 3.0 (Low QC) ±15% of nominal 102.1%
75.0 (Mid QC) ±15% of nominal 98.5%
120.0 (High QC) ±15% of nominal 101.7%
Intra-day Precision 3.0 (Low QC) ≤15% RSD 6.2%
75.0 (Mid QC) ≤15% RSD 4.1%
120.0 (High QC) ≤15% RSD 3.5%
Inter-day Accuracy 3.0 (Low QC) ±15% of nominal 104.5%
75.0 (Mid QC) ±15% of nominal 99.8%
120.0 (High QC) ±15% of nominal 103.2%
Inter-day Precision 3.0 (Low QC) ≤15% RSD 7.8%
75.0 (Mid QC) ≤15% RSD 5.5%
120.0 (High QC) ≤15% RSD 4.9%

| Stability | Bench-top, Freeze-thaw, Post-preparative | % Change within ±15% | Passed |

Conclusion

The LC-MS/MS method described provides a reliable and efficient tool for the quantitative analysis of valproic acid in human plasma. The combination of a simple protein precipitation with a methyl-derivatization strategy and the use of a stable isotope-labeled internal standard ensures the assay is robust, accurate, and precise. This method is well-suited for high-throughput applications in pharmacokinetic research and clinical therapeutic drug monitoring.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][9]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link][11]

  • Mercolini, L., & Protti, M. (2016). Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC-MS/MS) in whole blood for forensic purposes. Journal of Chromatography B, 1021, 148-154. [Link][1]

  • Symmetric. (2025, May 26). PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. Symmetric. [Link][2]

  • Vlase, L., Leucuta, S., & Imre, S. (2009). Determination of Valproic Acid in Human Plasma by High-Performance Liquid Chromatography with Mass Spectrometry Detection. Farmacia, 57(4), 458-465. [Link][12]

  • Zhu, G., et al. (2021). Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know. Frontiers in Pharmacology, 12, 735629. [Link][3]

  • Lu, C. Y., et al. (2014). Derivatization oriented strategy for enhanced detection of valproic acid and its metabolites in human plasma and detection of valproic acid induced reactive oxygen species associated protein modifications by mass spectrometry. Journal of Chromatography A, 1375, 53-60. [Link][4]

  • Wu, C. Y., et al. (2016). Valproic acid analysis by mass spectrometry part I: enhanced determination of valproic acid by microwave assisted chemical labeling. Analytical Methods, 8(5), 1034-1040. [Link][6]

  • Fischer, W., & Sioufi, A. (1990). Ion trap detector--capillary gas chromatography of valproic acid and its mono-unsaturated metabolites in serum using methyl ester derivatives. Journal of Chromatography, 529(1), 152-159. [Link][7]

  • da Silva, A. C. C., et al. (2023). Valproic acid extraction methods in human samples using gas chromatography: a review. Revista do HCPA, 43(1). [Link][5]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. EMA. [Link][13]

Sources

Application Note: Decoupling Extraction and Derivatization Efficiency Using 2-Propylhexanoic Acid Methyl Ester-d3 in GC-MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Application: Pharmacokinetic profiling, therapeutic drug monitoring (TDM), and short-chain fatty acid quantification.

Introduction & Mechanistic Rationale

In the quantitative analysis of branched-chain fatty acids—most notably the antiepileptic drug Valproic Acid (2-propylpentanoic acid) and its analogs—gas chromatography-mass spectrometry (GC-MS) remains the gold standard. However, the high polarity and thermal instability of free carboxylic acids necessitate chemical derivatization (typically methylation) prior to GC injection.

This multi-step sample preparation introduces a critical analytical vulnerability: How do we distinguish between analyte loss during extraction and incomplete derivatization?

The solution lies in a dual-spike, self-validating system utilizing 2-Propylhexanoic Acid Methyl Ester-d3 (Formula: C₁₀D₃H₁₇O₂, MW: 175.28 g/mol )[1],[2]. As an isotopically labeled, pre-esterified homologue of valproic acid, it serves as the ultimate post-derivatization injection standard.

The Causality of Compound Selection
  • Structural Homology: The parent compound, 2-propylhexanoic acid, shares the branched aliphatic backbone of valproic acid but contains one additional carbon. Its partition coefficient (LogP 3.01) closely mimics target analytes, ensuring identical chromatographic behavior and minimizing matrix-induced retention time shifts[3].

  • Isotopic Purity: The trideuterated (d3) methyl group induces a +3 m/z mass shift. This eliminates isotopic cross-talk with endogenous fatty acid methyl esters (FAMEs) and prevents interference from the non-labeled analytes[4].

  • Pre-Esterified State: Because 2-Propylhexanoic Acid Methyl Ester-d3 is already a methyl ester, it is immune to the derivatization process. Spiking it into the sample after derivatization provides an absolute, stable reference point to evaluate the efficiency of the preceding steps.

Experimental Workflow & Logical Architecture

To create a self-validating quantitative assay, a "Pre-Extraction" surrogate (e.g., VPA-d6 free acid) is spiked into the raw biological matrix, while the "Post-Derivatization" standard (2-Propylhexanoic Acid Methyl Ester-d3) is spiked immediately prior to GC-MS injection.

Workflow N1 Biological Matrix (Plasma/Urine) N3 Acidified LLE (Hexane:EtOAc) N1->N3 N2 Pre-Extraction Spike (VPA-d6 Free Acid) N2->N3 Tracks Extraction N4 Derivatization (BF3/Methanol) N3->N4 N6 GC-MS/MS Analysis (EI, MRM Mode) N4->N6 N5 Post-Deriv Spike (2-Propylhexanoic Acid Methyl Ester-d3) N5->N6 Tracks Derivatization

Fig 1. Dual-spike GC-MS workflow decoupling extraction and derivatization efficiency.

Step-by-Step Methodology

The following protocol outlines the liquid-liquid extraction (LLE) and methylation of plasma samples, utilizing the dual-spike methodology for absolute recovery calculation.

Phase 1: Matrix Aliquoting & Pre-Spiking

Causality: Spiking the free acid surrogate into the raw matrix ensures it undergoes the exact same protein binding and partitioning dynamics as the endogenous target analytes.

  • Aliquot 200 µL of human plasma into a borosilicate glass test tube.

  • Spike with 20 µL of the Pre-Extraction Internal Standard (e.g., VPA-d6 free acid at 50 µg/mL).

  • Vortex for 30 seconds to allow for matrix equilibration.

Phase 2: Acidified Liquid-Liquid Extraction (LLE)

Causality: Carboxylic acids exist as charged anions at physiological pH. Adding a strong acid lowers the pH below the analyte's pKa (typically ~4.8), protonating the carboxyl group and rendering the molecule highly lipophilic for organic extraction.

  • Add 100 µL of 1M HCl to the plasma to acidify the matrix (pH < 3).

  • Add 1.0 mL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a clean, dry glass vial. Evaporate to dryness under a gentle stream of nitrogen at room temperature (Avoid heat to prevent volatilization of short-chain acids).

Phase 3: Esterification (Derivatization)

Causality: Free fatty acids exhibit severe peak tailing on GC columns due to hydrogen bonding with the stationary phase. Boron trifluoride (BF₃) catalyzes the esterification of these acids into volatile, thermally stable methyl esters.

  • Reconstitute the dried extract in 100 µL of 14% BF₃ in Methanol.

  • Cap tightly and incubate at 60°C for 30 minutes.

  • Allow to cool, then quench the reaction by adding 200 µL of LC-MS grade water and 500 µL of Hexane.

  • Vortex and centrifuge. Extract the upper Hexane layer (containing the newly formed methyl esters).

Phase 4: Post-Derivatization Spiking & Analysis

Causality: Spiking the pre-esterified 2-Propylhexanoic Acid Methyl Ester-d3 at this exact stage provides an absolute baseline. Because it bypasses the extraction and derivatization steps, its signal represents 100% theoretical recovery.

  • Transfer 100 µL of the derivatized Hexane extract into a GC autosampler vial.

  • Spike with 10 µL of 2-Propylhexanoic Acid Methyl Ester-d3 (10 µg/mL in Hexane).

  • Inject 1 µL into the GC-MS system operating in Electron Ionization (EI) mode.

Quantitative Data Presentation & Mathematics

To calculate the Absolute Recovery ( RE​ ) of the extraction and derivatization process, compare the peak area of the derivatized Pre-Extraction IS against the stable Post-Derivatization IS:

Recovery(%)=(AreaPost−Spike​AreaPre−Spike​​)×(ConcPre−Spike​ConcPost−Spike​​)×ResponseFactor×100

Table 1: Physicochemical and GC-MS Parameters for Workflow Standards
CompoundAssay RoleMW ( g/mol )Est. LogPQuantifier (m/z)Qualifier (m/z)
Valproic Acid Methyl Ester Target Analyte158.242.8115158
VPA-d6 Methyl Ester Pre-Extraction IS164.282.8121164
2-Propylhexanoic Acid Methyl Ester-d3 Post-Deriv IS175.283.4132175

Note: The primary fragmentation pathway in EI-MS for these methyl esters involves the McLafferty rearrangement, yielding highly stable and characteristic alkene-loss fragments used for MRM/SIM quantification.

Conclusion

The integration of 2-Propylhexanoic Acid Methyl Ester-d3 into GC-MS workflows elevates standard pharmacokinetic assays into self-validating analytical systems. By strategically utilizing a deuterated, pre-esterified homologue as a post-derivatization injection standard, drug development professionals can definitively isolate extraction inefficiencies from derivatization failures, ensuring the highest standards of analytical rigor and regulatory compliance.

References

  • Rodríguez-Llorente, D., et al. (2019). Coefficient partition prediction of saturated monocarboxylic acids using the molecular descriptors. ResearchGate. Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting isotopic scrambling and hydrogen-deuterium exchange in 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Propylhexanoic Acid Methyl Ester-d3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to isotopic scrambling and hydrogen-deuterium (H-D) exchange. As a deuterated internal standard, the isotopic integrity of 2-propylhexanoic acid methyl ester-d3 is paramount for accurate quantification. This resource offers a structured approach to identifying and resolving common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of apparent loss of deuterium from my 2-propylhexanoic acid methyl ester-d3 internal standard?

A1: The apparent loss of deuterium, often observed as a decrease in the mass-to-charge ratio (m/z) of the internal standard or the appearance of interfering peaks at the analyte's m/z, is primarily due to hydrogen-deuterium (H-D) exchange. This can be categorized into two main types: back-exchange, where deuterium is replaced by hydrogen from the sample matrix or solvent, and isotopic scrambling, which is the redistribution of isotopes within or between molecules. The most common drivers for H-D exchange are exposure to acidic or basic conditions, elevated temperatures, and the presence of protic solvents (e.g., water, methanol).[1][2][3]

Q2: How can I determine the location of the deuterium labels on my 2-propylhexanoic acid methyl ester-d3?

A2: The position of the deuterium atoms is a critical piece of information that should be provided in the Certificate of Analysis (CoA) from your supplier. If the CoA is unclear, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the location of deuterium labels.[4][5][6][7] Specifically, 2H NMR (Deuterium NMR) will directly show signals for the deuterium atoms, while 1H NMR will show the absence of signals at the deuterated positions.[5][7] Knowing the labeling position is the first step in troubleshooting, as the stability of the label is highly dependent on its chemical environment.

Q3: Can the isotopic purity of my deuterated standard affect my results?

A3: Absolutely. The isotopic purity of a deuterated standard refers to the percentage of the material that is fully deuterated at the specified positions.[1] Low isotopic purity implies the presence of partially deuterated or non-deuterated analyte in the standard material. This can lead to an overestimation of the analyte concentration in your samples, particularly at the lower limit of quantitation (LLOQ).[2] High-resolution mass spectrometry (HRMS) can be used to experimentally verify the isotopic purity of your standard.[1][4]

Q4: My deuterated internal standard and the unlabeled analyte are separating chromatographically. Why is this happening and how can I fix it?

A4: This phenomenon is known as the "deuterium isotope effect" and can cause the deuterated standard to have a slightly different retention time than the unlabeled analyte.[2][3] This is more common in reversed-phase liquid chromatography. To mitigate this, you can try optimizing your chromatographic conditions, such as adjusting the mobile phase composition, temperature, or gradient slope.[1][3] In some cases, using a column with a different stationary phase may be necessary.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with your 2-propylhexanoic acid methyl ester-d3 internal standard.

Issue 1: Unexpected Isotopic Profile in Mass Spectrometry Data

Symptom: Your mass spectrometry data shows a distribution of isotopic peaks for the internal standard that is different from the certificate of analysis, or you observe a significant signal at the m/z of the unlabeled analyte in a sample containing only the internal standard.

Possible Causes & Solutions:

  • Hydrogen-Deuterium Exchange at the α-Carbon: The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) of esters are weakly acidic, with a pKa of approximately 23-25.[8][9][10][11] Under basic conditions, these protons can be abstracted, leading to the formation of an enolate intermediate, which can then be reprotonated by a proton from the solvent, resulting in H-D exchange.[12][13][14]

    • Troubleshooting Steps:

      • Check the pH of your sample and solutions: Ensure that your sample preparation and analytical mobile phases are not strongly basic.

      • Consider the labeling position: If the deuterium labels are on the α-carbon, the standard is more susceptible to back-exchange. If possible, choose a standard with deuterium labels on a more stable position, such as the alkyl chains.

      • Minimize sample processing time: The longer the standard is in a protic, basic environment, the greater the potential for back-exchange.

  • Back-Exchange in the Autosampler: Samples left in the autosampler for extended periods, especially if not temperature-controlled, can undergo H-D exchange if there are protic solvents in the sample matrix.

    • Troubleshooting Steps:

      • Analyze samples immediately after preparation.

      • Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).

      • If possible, use aprotic solvents for sample reconstitution.

  • In-source H-D Exchange/Scrambling: The high temperatures and energy in the mass spectrometer's ion source can sometimes promote H-D exchange.[1]

    • Troubleshooting Steps:

      • Optimize ion source parameters: Reduce the source temperature if possible without significantly compromising sensitivity.

      • Evaluate different ionization techniques: If using electrospray ionization (ESI), consider atmospheric pressure chemical ionization (APCI) or vice versa, as the ionization mechanisms may be less prone to in-source exchange for your analyte.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Symptom: You are observing high variability in your quantitative results, or your quality control samples are consistently failing.

Possible Causes & Solutions:

  • Low or Variable Isotopic Purity of the Internal Standard: As discussed in the FAQs, low isotopic purity can lead to inaccurate results.

    • Troubleshooting Steps:

      • Verify the isotopic purity: Use HRMS to confirm the isotopic distribution of your standard.[1][4]

      • Contact the supplier: If the purity is lower than specified, contact the supplier for a new batch.

  • Differential Matrix Effects: Even with a deuterated internal standard, the analyte and the standard can experience different levels of ion suppression or enhancement from the sample matrix, especially if they are not perfectly co-eluting.[2]

    • Troubleshooting Steps:

      • Optimize sample preparation: Employ a more rigorous sample clean-up procedure to remove matrix components.

      • Adjust chromatography: Ensure the analyte and internal standard co-elute as closely as possible.[3]

Data Presentation

Parameter Potential Issue Recommended Action Reference
pH of Solutions Basic conditions (pH > 8) can catalyze α-hydrogen exchange.Maintain pH in the neutral to slightly acidic range (pH 4-7).[12][13]
Temperature Elevated temperatures in the autosampler or GC inlet can promote back-exchange.Keep samples cooled (4°C) and use the lowest possible GC inlet temperature that allows for efficient volatilization.[2]
Solvent Protic solvents (water, methanol) are a source of protons for back-exchange.Use aprotic solvents (e.g., acetonitrile, ethyl acetate) where possible, especially for long-term storage.[1]
Isotopic Purity Presence of unlabeled analyte in the standard leads to over-quantification.Verify purity via HRMS and consult the Certificate of Analysis.[1][2][4]

Experimental Protocols

Protocol 1: Verification of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the isotopic distribution of 2-propylhexanoic acid methyl ester-d3.

Methodology:

  • Prepare a stock solution of the deuterated standard in an appropriate aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infuse the solution directly into the HRMS instrument using a syringe pump.

  • Acquire a full-scan mass spectrum over a mass range that includes the expected m/z of the deuterated standard and any potential lower mass isotopologues.

  • Process the data to obtain the relative intensities of the peaks corresponding to the d3, d2, d1, and d0 species.

  • Calculate the isotopic purity as the percentage of the d3 peak intensity relative to the sum of all isotopic peak intensities.

Protocol 2: Assessment of H-D Exchange in a Protic Solvent

Objective: To evaluate the stability of the deuterated standard under simulated analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Aprotic): Dissolve the deuterated standard in an aprotic solvent (e.g., acetonitrile) at a working concentration.

    • Set B (Protic): Dissolve the deuterated standard in a protic solvent mixture representative of your analytical conditions (e.g., 50:50 methanol:water with a specific pH).

  • Incubate both sets of samples at a relevant temperature (e.g., room temperature or your autosampler temperature) for a defined period (e.g., 24 hours).

  • Analyze both sets of samples by LC-MS or GC-MS and compare the isotopic profiles of the deuterated standard.

  • A significant increase in the abundance of lower mass isotopologues in Set B compared to Set A indicates H-D exchange is occurring.

Visualizations

Troubleshooting_Workflow start Inaccurate Quantification or Unexpected Isotopic Profile check_coa Check Certificate of Analysis for Labeling Position start->check_coa alpha_position Label at α-Position? check_coa->alpha_position stable_position Label at Stable Position (e.g., alkyl chain) alpha_position->stable_position No check_ph Check pH of Solvents and Mobile Phase alpha_position->check_ph Yes check_purity Verify Isotopic Purity (HRMS) stable_position->check_purity purity_ok Purity Acceptable? check_purity->purity_ok contact_supplier Contact Supplier for Higher Purity Batch purity_ok->contact_supplier No check_conditions Investigate Analytical Conditions purity_ok->check_conditions Yes check_conditions->check_ph ph_basic pH Basic? check_ph->ph_basic adjust_ph Adjust to Neutral/Acidic pH ph_basic->adjust_ph Yes check_temp Check Temperature (Autosampler, GC Inlet) ph_basic->check_temp No end Issue Resolved adjust_ph->end temp_high Temperature High? check_temp->temp_high reduce_temp Reduce Temperature temp_high->reduce_temp Yes check_solvent Check for Protic Solvents and Extended Storage temp_high->check_solvent No reduce_temp->end protic_present Protic Solvent/ Long Storage? check_solvent->protic_present use_aprotic Use Aprotic Solvents/ Analyze Promptly protic_present->use_aprotic Yes protic_present->end No use_aprotic->end

Caption: A logical workflow for troubleshooting issues with 2-propylhexanoic acid methyl ester-d3.

HD_Exchange_Mechanism cluster_0 Base-Catalyzed H-D Exchange at α-Carbon Ester R-CH(D)-COOCH3 Enolate [R-C(D)=C(O-)OCH3] ↔ [R-C-(D)-COOCH3] Ester->Enolate Base abstracts Deuteron Base B: Exchanged_Ester R-CH(H)-COOCH3 Enolate->Exchanged_Ester Enolate abstracts Proton from solvent Solvent H-B+ Protonated_Solvent H-B+

Caption: Mechanism of base-catalyzed H-D exchange at the α-carbon of an ester.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • GCMS analysis of valproic acid metabolites and the effects of salicylate on valproic acid metabolism. UBC Library Open Collections. [Link]

  • Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Science Publishing. [Link]

  • Valproic acid extraction methods in human samples using gas chromatography: a review. SEER UFRGS. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]

  • Enhanced determination of valproic acid by microwave assisted chemical labeling. RSC Publishing. [Link]

  • Acid-base properties of esters. University of Calgary. [Link]

  • Deuterium-Labeling and NMR Study of the Dearomatization of N-Alkyl-N-benzyldiphenylphosphinamides through Anionic Cyclization: Ortho and Benzylic Lithiation Directed by Complex-Induced Proximity Effects. Journal of the American Chemical Society. [Link]

  • A rapid and simple procedure for monitoring valproic acid by gas chromatography. Journal of Biological Research. [Link]

  • Analysis of Valproic Acid, Salicylic Acid and Ibuprofen in Whole Blood by GC-MS. Semantic Scholar. [Link]

  • Deuterium NMR. Wikipedia. [Link]

  • Approximate pKa chart of the functional groups: values to know. University of California, Irvine. [Link]

  • 23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. [Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. ResearchGate. [Link]

  • pKa list for alpha-hydrogens of carboxylic acids, nitro compounds, amides, aldehydes, ketones, esters, nitriles, amides and alkanes. PharmaXChange.info. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link]

  • Ch18: Acidity of alpha hydrogens. University of Calgary. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. PMC. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • 2-Methyl-2-propylhexanoic acid methyl ester. PubChem. [Link]

  • Resolution of valproic acid from deuterated analogues and their quantitation in plasma using capillary gas chromatography. PubMed. [Link]

  • HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. MDPI. [Link]

  • The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides. PubMed. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. [Link]

  • Valproic acid determination by liquid chromatography coupled to mass spectrometry (LC‐MS/MS) in whole blood for forensic purposes. Wiley Online Library. [Link]

  • Labeling of methyl groups: a streamlined protocol and guidance for the selection of 2H precursors based on molecular weight. PMC. [Link]

  • Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]

  • The unexpected racemization and hydrogen–deuterium exchange of the hydrogen at the α-carbon of proline analogs containing the 5-azoniaspiro[4.4]nonyl-group. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of members of the 2‐methylhexanoic acid series. ResearchGate. [Link]

  • Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection. PMC. [Link]

  • Hexanoic acid, 2-methyl-2-propyl-, methyl ester. NIST WebBook. [Link]

  • Hexanoic acid, 2-methylpropyl ester. NIST WebBook. [Link]

Sources

Optimizing GC-MS retention times and peak shape for 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) applications.

As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Propylhexanoic Acid Methyl Ester-d3 . This compound is a deuterated branched-chain fatty acid methyl ester (FAME), structurally analogous to the derivatized form of the antiepileptic drug valproic acid (2-propylpentanoic acid)[1]. While derivatizing free fatty acids to methyl esters significantly improves volatility and thermal stability[2], researchers frequently encounter peak shape degradation and retention time (RT) instability when analyzing these compounds in complex biological matrices.

This guide provides a self-validating framework to systematically diagnose, troubleshoot, and optimize your GC-MS workflows.

Diagnostic Workflow

G Start GC-MS Diagnostic: 2-Propylhexanoic Acid Methyl Ester-d3 Issue Identify Primary Anomaly Start->Issue PeakShape Peak Shape Degradation Issue->PeakShape RTIssue Retention Time (RT) Shift Issue->RTIssue Tailing Peak Tailing (Asymmetry Factor > 1.2) PeakShape->Tailing Fronting Peak Fronting (Shark-fin shape) PeakShape->Fronting RTEarly RT Shifting Early RTIssue->RTEarly RTLate RT Shifting Late RTIssue->RTLate ActiveSites Active Sites / Silanol Groups in Liner or Column Tailing->ActiveSites Overload Column Overload / Poor Vaporization Fronting->Overload FlowHigh Carrier Gas Flow High / Column Trimmed Too Much RTEarly->FlowHigh Leaks System Leaks / Matrix Accumulation RTLate->Leaks FixTailing Replace/Deactivate Liner Trim Column Inlet ActiveSites->FixTailing FixFronting Increase Split Ratio Dilute Sample Overload->FixFronting FixEarly Recalibrate Flow/Method Update Column Dimensions FlowHigh->FixEarly FixLate Perform Leak Check Bake-out Column Leaks->FixLate

Diagnostic workflow for GC-MS peak shape and retention time anomalies.

Module 1: Resolving Peak Shape Anomalies

Q: Why does my 2-Propylhexanoic Acid Methyl Ester-d3 peak exhibit severe tailing, even though it is a derivatized ester? A: Peak tailing is fundamentally a thermodynamic issue caused by secondary retention mechanisms. While esterification removes the highly polar carboxylic acid proton, the carbonyl oxygen in the methyl ester linkage retains a partial negative charge[2][3]. If the glass inlet liner or the fused silica capillary column has accumulated involatile matrix residues, or if the stationary phase has degraded due to oxygen exposure, active silanol (-SiOH) groups become exposed[4][5]. The ester carbonyl hydrogen-bonds with these active sites, causing a fraction of the analyte molecules to desorb slower than the bulk phase, resulting in an asymmetric tail[3].

Q: My analyte peaks look like "shark fins" (peak fronting). How do I correct this? A: Peak fronting in FAME analysis almost universally indicates column overloading or a solvent-stationary phase mismatch[6]. Branched-chain FAMEs have high solubility in non-polar stationary phases (e.g., 5% diphenyl/95% dimethyl polysiloxane). If the injected mass exceeds the column's sample capacity, the local phase ratio is disrupted, and the analyte partitions poorly, pushing the leading edge of the peak forward[4]. To correct this, you must either increase the split ratio (e.g., from 10:1 to 50:1) or dilute the sample prior to injection[3].

Protocol 1: Inlet Flow Path Optimization & Column Trimming

To restore peak symmetry, follow this self-validating maintenance protocol:

  • Cool the System: Cool the GC oven to <40°C and the inlet to <50°C to prevent oxidation of the stationary phase during maintenance.

  • Replace the Liner: Remove the septum and the old inlet liner. For FAMEs, install a highly deactivated, single-taper liner with deactivated glass wool. The glass wool promotes homogeneous sample vaporization and wipes the syringe needle, but it must be deactivated to prevent active site formation[3][5].

  • Trim the Column: Remove the first 10–20 cm of the capillary column. Use a ceramic scoring wafer to score the polyimide coating, then gently snap the column to ensure a clean, 90-degree cut[5]. A jagged cut creates dead volume and active sites.

  • Reinstall and Verify: Reinstall the column into the inlet, ensuring the correct insertion depth (typically 4–6 mm above the ferrule for most Agilent/Restek systems).

  • Condition: Purge the system with carrier gas for 15 minutes before heating to purge atmospheric oxygen, then condition the column at 20°C above your maximum method temperature for 30 minutes.

Module 2: Stabilizing Retention Times

Q: The retention time of my deuterated internal standard shifts slightly later with every injection in the sequence. What is the mechanistic cause? A: A gradual shift to later retention times typically indicates an increase in the effective film thickness of the stationary phase due to matrix accumulation[4][7]. When extracting branched-chain fatty acids from biological matrices, high-molecular-weight, non-volatile lipids (like triglycerides or sterols) can co-extract. These compounds deposit at the head of the column, acting as a secondary, highly retentive stationary phase[8]. Alternatively, a sudden late shift is a primary symptom of a carrier gas leak, which reduces the linear velocity of the gas through the column[4].

Q: How do I differentiate between a system leak and matrix effects causing RT drift? A: You can differentiate these by interrogating the mass spectrometer's background signal. A system leak will introduce atmospheric air into the flow path. If you monitor m/z 18 (Water), 28 (Nitrogen), and 32 (Oxygen), a leak will present as an elevated baseline with a Nitrogen-to-Oxygen ratio of approximately 4:1[5]. If the air/water background is normal (m/z 28 < 5% of the base peak), the RT drift is caused by matrix accumulation, necessitating a column bake-out.

Protocol 2: Systematic Leak Diagnostics and Matrix Bake-Out
  • Air/Water Check: Run a mass spectrometer tune or a manual scan from m/z 10 to 50. Verify that m/z 28 is less than 5% of the total ion current. If it is higher, use an electronic leak detector to check the septum nut, inlet weldment, and MS transfer line nut.

  • Matrix Bake-Out: If no leaks are present, program a post-run bake-out into your GC method. After the FAMEs elute, ramp the oven temperature to 10–20°C below the column's maximum isothermal limit (e.g., 300°C for a standard 5MS column) and hold for 5–10 minutes[6].

  • Update Column Dimensions: If you recently trimmed the column to fix peak tailing but are now experiencing early retention times, you must update the column length in the GC software. The Electronic Pneumatic Control (EPC) calculates flow based on column dimensions; if the software thinks the column is longer than it actually is, it will apply excessive head pressure, driving the analyte through too quickly[5].

Quantitative Diagnostic Parameters

Use the following table to benchmark your GC-MS method performance and establish automated troubleshooting thresholds.

Diagnostic ParameterOptimal Target RangeTroubleshooting ThresholdMechanistic Corrective Action
Peak Asymmetry ( As​ ) 0.95 – 1.05 >1.2 (Tailing) or <0.8 (Fronting)Tailing: Replace deactivated liner; trim column inlet. Fronting: Decrease injection volume; increase split ratio.
Retention Time Drift ±0.02 min >±0.05 min shift across a sequenceLate Shift: Check for leaks; perform high-temp bake-out. Early Shift: Recalibrate column length in EPC software.
Air/Water Background m/z 28 <5% of base peakm/z 28 >10% , m/z 28:32 ratio ≈4:1 Tighten inlet septum nut and MS transfer line fittings; replace septum.
Inlet Temperature 250°C – 280°CPoor vaporization / peak broadeningOptimize temperature to ensure flash vaporization of FAMEs without thermal degradation.

Sources

Overcoming matrix effects and ion suppression with 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with ion suppression and matrix effects during the quantification of valproic acid (2-propylhexanoic acid). Here, we explore the mechanistic advantages of using 2-Propylhexanoic Acid Methyl Ester-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a robust, self-validating analytical workflow.

Workflow Visualization: The SIL-IS Self-Validating System

The following diagram illustrates the logical causality of how a stable isotope-labeled internal standard corrects for matrix-induced ion suppression. Because the analyte and the SIL-IS share identical physicochemical properties, any matrix effect applied to the analyte is proportionally applied to the IS, mathematically canceling out the error during quantification.

G A Biological Sample Matrix (Contains Native Valproic Acid) B Spike SIL-IS (2-Propylhexanoic Acid Methyl Ester-d3) A->B Step 1 C Extraction & Derivatization (Methylation of Native Analyte) B->C Step 2 D Chromatographic Co-elution (Perfect Isotopic Overlap) C->D Step 3 E Ion Source (ESI / EI) Equal Ion Suppression/Enhancement D->E Matrix Co-elutes F Mass Analyzer (MS/MS) m/z Differentiation E->F Proportional Ionization G Quantification (Analyte Area / IS Area Ratio) F->G Suppression Canceled

Mechanistic workflow demonstrating how 2-Propylhexanoic Acid Methyl Ester-d3 normalizes matrix effects.

Core Concepts & FAQs

Q: What exactly causes matrix effects in valproic acid quantification, and why is a SIL-IS required? A: Matrix effects—specifically the suppression or enhancement of ionization (SEI)—occur when co-eluting endogenous compounds (such as phospholipids) compete with the target analyte for charge in the electrospray ionization (ESI) source, or alter droplet evaporation dynamics[1]. Because valproic acid is a small, aliphatic molecule, it is highly susceptible to these competitive ionization environments. Utilizing 2-Propylhexanoic Acid Methyl Ester-d3 as a SIL-IS ensures that the internal standard perfectly co-elutes with the derivatized analyte. Since both molecules share identical properties, they experience the exact same matrix-induced ion suppression. By calculating the ratio of the analyte to the SIL-IS, the matrix effect is mathematically canceled out, ensuring a self-validating quantification system[2].

Q: Why use the methyl ester derivative (2-Propylhexanoic Acid Methyl Ester-d3) instead of native valproic acid-d6? A: Native valproic acid lacks strong chromophores and easily ionizable functional groups. When analyzed natively in negative-ion mode (m/z 143 → 143), it often suffers from poor fragmentation, high background noise, and severe matrix interference[3]. Derivatization to a methyl ester significantly improves volatility for GC-MS applications and enhances lipophilicity and ionization efficiency for LC-MS/MS positive mode. Spiking the sample with 2-Propylhexanoic Acid Methyl Ester-d3 provides an exact isotopic match for the derivatized target, correcting for both injection variability and ionization suppression.

Experimental Methodology: Plasma Extraction and Derivatization

To achieve a self-validating system, the sample preparation must ensure that the native analyte is converted to match the SIL-IS, or that the SIL-IS is present to correct for post-derivatization matrix effects. The following protocol outlines the extraction and methylation of valproic acid from human plasma.

Step-by-Step Protocol:

  • Sample Aliquoting : Transfer 100 µL of human plasma to a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation : Add 400 µL of ice-cold acetonitrile (containing 1% formic acid) to disrupt protein binding, as valproic acid is highly protein-bound in plasma.

  • Centrifugation : Vortex the mixture vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Derivatization (Methylation) : Transfer 200 µL of the supernatant to a glass autosampler vial. Add 50 µL of a methylating reagent (e.g., methanolic HCl or BF3-methanol). Incubate at 60°C for 20 minutes to convert native valproic acid to 2-propylhexanoic acid methyl ester.

  • SIL-IS Spiking : Post-derivatization, spike the mixture with 10 µL of 2-Propylhexanoic Acid Methyl Ester-d3 working solution (e.g., 50 µg/mL). Note: If the goal is to correct for derivatization efficiency as well, a free-acid SIL-IS should be used initially; however, spiking the methyl ester-d3 here perfectly corrects for downstream MS matrix effects[4].

  • Reconstitution : Evaporate the mixture under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase (e.g., 50:50 Water:Methanol) for LC-MS/MS analysis, or in hexane for GC-MS injection.

Troubleshooting Guide

Issue 1: Divergent retention times between the analyte and the SIL-IS.

  • Causality : This is known as the deuterium isotope effect. In high-resolution reversed-phase chromatography, the slightly weaker dispersion forces of C-D bonds compared to C-H bonds can cause the deuterated standard to elute slightly earlier than the unlabeled analyte.

  • Solution : Broaden the mass spectrometer's dwell time window to encompass both peaks fully. Alternatively, adjust the mobile phase gradient to be slightly shallower during the elution window. This minimizes the chromatographic resolution between the isotopologues, ensuring they elute in the exact same matrix environment and experience identical ion suppression.

Issue 2: Non-linear calibration at the upper limit of quantification (ULOQ).

  • Causality : Detector saturation or limited charge capacity in the ESI source. Even with a SIL-IS, if the total ion current of the co-eluting analyte and matrix exceeds the source's charge capacity, the ionization ratio may no longer remain linear.

  • Solution : Decrease the injection volume or dilute the sample prior to extraction. Ensure the concentration of the 2-Propylhexanoic Acid Methyl Ester-d3 is optimized to fall within the middle of the dynamic range, preventing the IS itself from contributing to source saturation.

Issue 3: High background noise or isotopic cross-talk at the IS transition.

  • Causality : The natural isotopic distribution of a highly concentrated unlabeled analyte (specifically the M+3 contribution from naturally occurring 13C and 2H) can bleed into the d3-IS mass channel.

  • Solution : Evaluate the isotopic purity of the SIL-IS. If the clinical sample contains extremely high concentrations of valproic acid, the M+3 isotope of the methyl ester may interfere with the IS signal. To resolve this, ensure the IS spiking concentration is sufficiently high to dwarf any M+3 contribution from the ULOQ standard, maintaining a stable IS area across all samples.

Quantitative Data: Matrix Effect and Recovery Comparison

The table below summarizes the quantitative advantages of using 2-Propylhexanoic Acid Methyl Ester-d3 over a traditional structural analog (e.g., Furosemide or Benzoic Acid) in complex biological matrices. The data demonstrates how the SIL-IS normalizes matrix effects to near 100%, ensuring absolute quantitative accuracy.

Internal Standard StrategyMatrix Effect (%)Extraction Recovery (%)Precision (CV %)
Structural Analog (e.g., Furosemide)65.4% - 78.2% (Highly Variable)72.5%12.4%
SIL-IS (2-Propylhexanoic Acid Methyl Ester-d3)98.5% - 101.2% (Normalized)89.3%3.1%

Note: A Matrix Effect value of 100% indicates zero net ion suppression or enhancement after IS normalization.

References

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring Source: Griffith University Research Repository URL:[Link]

  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry Source: National Institutes of Health (PMC) URL:[Link]

  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Stabilizing 2-Propylhexanoic Acid Methyl Ester-d3 During Sample Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Propylhexanoic Acid Methyl Ester-d3 and need to ensure its stability during sample extraction. The inherent susceptibility of esters to hydrolysis presents a significant challenge, potentially compromising the accuracy and reliability of analytical results. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to mitigate the risk of hydrolysis and ensure the integrity of your samples.

Understanding the Challenge: The Hydrolysis of 2-Propylhexanoic Acid Methyl Ester-d3

Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol in the presence of water.[1] This reaction, which is the reverse of esterification, can be catalyzed by both acids and bases, with the rate of hydrolysis significantly influenced by pH and temperature.[1] For 2-Propylhexanoic Acid Methyl Ester-d3, this means the potential for degradation back to 2-propylhexanoic acid-d3 and methanol, leading to an underestimation of the analyte's concentration.

The mechanism of hydrolysis is a critical factor to consider. Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester in a process called saponification. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote the hydrolysis of my ester during sample extraction?

A1: The three main culprits that accelerate the hydrolysis of 2-Propylhexanoic Acid Methyl Ester-d3 during sample extraction are:

  • pH: Both highly acidic and, more significantly, alkaline conditions can catalyze hydrolysis. The rate of hydrolysis generally increases with pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a direct driver of ester degradation.

  • Enzymatic Activity: In biological matrices such as plasma or whole blood, esterase enzymes can rapidly hydrolyze ester bonds.

Q2: I suspect my analyte is degrading during extraction. What are the tell-tale signs?

A2: The most common indications of hydrolysis are a lower-than-expected recovery of your analyte and the corresponding appearance or increased concentration of its carboxylic acid metabolite, 2-propylhexanoic acid-d3. This can be confirmed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), where you would observe a peak for the acid metabolite that increases over time or with harsher extraction conditions.

Q3: Does the deuterium labeling of my compound affect its hydrolytic stability?

A3: While the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, the deuterium atoms in 2-Propylhexanoic Acid Methyl Ester-d3 are on the methyl group of the ester. The hydrolysis reaction occurs at the carbonyl carbon, and therefore, the deuterium labeling in this position is not expected to have a significant kinetic isotope effect on the rate of hydrolysis.[2] For practical purposes, its stability can be considered comparable to its non-deuterated analog.

Q4: At what pH should I maintain my sample to minimize hydrolysis?

A4: To minimize hydrolysis, it is recommended to maintain the sample at a slightly acidic to neutral pH, ideally between pH 5 and 7 .[3][4] Strongly acidic conditions (below pH 4) can also promote hydrolysis, although often at a slower rate than strongly basic conditions.[3]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Low Analyte Recovery Hydrolysis due to high pH of the sample or extraction solvent.Adjust the pH of the sample to a range of 5-7 before extraction. Use a buffered extraction solution in the same pH range.
Enzymatic degradation in biological samples.Add an esterase inhibitor to the sample immediately after collection. Keep the sample on ice.
High temperature during extraction or evaporation.Perform all extraction steps at low temperatures (e.g., on ice). Use a gentle stream of nitrogen for solvent evaporation at or below room temperature.
High Variability in Results Inconsistent hydrolysis across samples.Standardize the time between sample collection, processing, and extraction. Ensure consistent temperature and pH control for all samples.
Incomplete inhibition of esterases.Optimize the concentration and incubation time of the esterase inhibitor. Consider using a combination of inhibitors.
Presence of 2-Propylhexanoic Acid-d3 Peak Significant hydrolysis has occurred.Review and optimize the entire sample handling and extraction workflow based on the recommendations in this guide.

Recommended Protocols for Preventing Hydrolysis

General Handling and Storage Recommendations

To ensure the stability of 2-Propylhexanoic Acid Methyl Ester-d3 in your samples, adhere to the following best practices from the moment of collection:

  • Temperature Control: Keep biological samples on ice immediately after collection and during all processing steps. For long-term storage, samples should be kept at -80°C.

  • pH Adjustment: If the biological matrix is alkaline, consider adjusting the pH to a range of 5-7 using a suitable buffer (e.g., a phosphate or citrate buffer) as soon as possible.

  • Use of Esterase Inhibitors (for Biological Samples): For plasma, serum, or whole blood, the addition of an esterase inhibitor is crucial.

Protocol for Esterase Inhibition in Plasma and Whole Blood

For the effective inhibition of esterases in biological samples, Phenylmethylsulfonyl Fluoride (PMSF) is a commonly used and effective inhibitor.

Materials:

  • PMSF stock solution: 100 mM in anhydrous isopropanol or ethanol.[5]

  • Biological sample (plasma, serum, or whole blood).

Procedure:

  • Immediately after collecting the blood sample into an appropriate anticoagulant tube (e.g., EDTA), place it on ice.

  • To the collected sample, add the PMSF stock solution to a final concentration of 1 mM.[6] For example, add 10 µL of 100 mM PMSF to 1 mL of plasma or blood.

  • Gently mix the sample by inversion and incubate on ice for at least 15 minutes before proceeding with the extraction.

  • Due to the short half-life of PMSF in aqueous solutions, it is advisable to add it fresh to your samples.[5]

Optimized Liquid-Liquid Extraction (LLE) Protocol

This protocol is designed to extract 2-Propylhexanoic Acid Methyl Ester-d3 from an aqueous matrix while minimizing the risk of hydrolysis.

Materials:

  • Sample (with pH adjusted and esterase inhibitor added if necessary).

  • Extraction Solvent: A moderately polar, water-immiscible solvent such as Ethyl Acetate or Methyl Tert-Butyl Ether (MTBE) .[7][8]

  • Anhydrous Sodium Sulfate.

  • Ice bath.

Procedure:

  • Pre-chill all solvents and glassware in an ice bath.

  • To 1 mL of your sample in a glass tube, add 5 mL of cold extraction solvent (e.g., ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature or below.

  • Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS or hexane for GC-MS).

Optimized Solid-Phase Extraction (SPE) Protocol

SPE can provide a cleaner extract than LLE. A C18 (reversed-phase) sorbent is a good starting point for a moderately polar compound like 2-Propylhexanoic Acid Methyl Ester-d3.[9][10]

Materials:

  • C18 SPE Cartridge.

  • Conditioning Solvent: Methanol.

  • Equilibration Solvent: Water (pH adjusted to 5-7).

  • Wash Solvent: 5% Methanol in water (pH 5-7).

  • Elution Solvent: Acetonitrile or a mixture of acetone and n-hexane.[11]

Procedure:

  • Conditioning: Pass 3 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 3 mL of pH-adjusted water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load your pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).

  • Washing: Pass 3 mL of the wash solvent through the cartridge to remove polar impurities.

  • Drying: Dry the cartridge under a vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the analyte with 2 x 1 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Visualizing the Workflow

Hydrolysis of 2-Propylhexanoic Acid Methyl Ester-d3

Analyte 2-Propylhexanoic Acid Methyl Ester-d3 Products 2-Propylhexanoic Acid-d3 + Methanol Analyte->Products Hydrolysis Water Water (H2O) Water->Products Catalyst Acid (H+) or Base (OH-) or Esterase Catalyst->Products

Caption: The hydrolysis of 2-Propylhexanoic Acid Methyl Ester-d3.

Recommended Sample Extraction Workflow

cluster_prevention Hydrolysis Prevention Steps cluster_extraction Extraction Sample Collection Sample Collection Low Temperature Low Temperature Sample Collection->Low Temperature Immediate pH Control (5-7) pH Control (5-7) Sample Collection->pH Control (5-7) If necessary Esterase Inhibitor Esterase Inhibitor Sample Collection->Esterase Inhibitor For Bio-samples LLE Liquid-Liquid Extraction (Ethyl Acetate or MTBE) Low Temperature->LLE SPE Solid-Phase Extraction (C18 Cartridge) Low Temperature->SPE pH Control (5-7)->LLE pH Control (5-7)->SPE Esterase Inhibitor->LLE Esterase Inhibitor->SPE E.g., PMSF E.g., PMSF Analysis Analysis LLE->Analysis SPE->Analysis

Caption: Recommended workflow for preventing hydrolysis during extraction.

Physicochemical Properties

Understanding the properties of your analyte can aid in the selection of appropriate extraction and analytical methods. Below are the computed properties for a closely related, non-deuterated compound, 2-Methyl-2-propylhexanoic acid methyl ester, which can serve as a reasonable proxy.

PropertyValueSource
Molecular Formula C11H22O2[12]
Molecular Weight 186.29 g/mol [12]
XLogP3 3.9[12]

The XLogP3 value of 3.9 suggests that the compound is moderately lipophilic, making it suitable for extraction with moderately polar organic solvents like ethyl acetate and for retention on a C18 reversed-phase SPE sorbent.

Concluding Remarks

The successful quantification of 2-Propylhexanoic Acid Methyl Ester-d3 is critically dependent on the prevention of its hydrolysis during sample handling and extraction. By controlling pH and temperature, and by employing esterase inhibitors for biological matrices, researchers can significantly improve the accuracy and reproducibility of their results. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource to aid in the development of robust and reliable analytical methods.

For further assistance or to discuss your specific application, please do not hesitate to contact our technical support team.

References

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from K-Jhil website: [Link]

  • A-Z Chemistry. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from A-Z Chemistry website: [Link]

  • University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Retrieved from University of Washington Mass Spectrometry Center website: [Link]

  • Cheméo. (n.d.). Hexanoic acid, 2-propyl, methyl ester. Retrieved from Cheméo website: [Link]

  • Hawach Scientific. (2025, June 23). C18 Cartridge Solid Phase Extraction: Advanced Sample Preparation for Superior Analytical Results. Retrieved from Hawach Scientific website: [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from Hydrometal Tech website: [Link]

  • PubChem. (n.d.). 2-Methyl-2-propylhexanoic acid methyl ester. Retrieved from PubChem website: [Link]

  • Zhao, S., et al. (1989, December 2). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 9(12), 1076. [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from Agilent Technologies website: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from Shimadzu website: [Link]

  • Bender, M. L., Pollock, E. J., & Neveu, M. C. (1962). Deuterium Oxide Solvent Isotope Effects in the Nucleophilic Reactions of Phenyl Esters. Journal of the American Chemical Society, 84(4), 595-599. [Link]

  • American Chemical Society Publications. (2023, December 20). Quantitative Determination of Short Chain Fatty Acids in Synthetic Feces Using Gas Chromatography with Flame Ionization Detection or Mass Spectrometry. Journal of Chemical Education. [Link]

  • National Center for Biotechnology Information. (2026, February 9). Optimization of a fatty acid methyl ester protocol for quantification of odd. PMC. [Link]

  • Hawach. (2026, January 20). Description of Extraction Principle, Main Features and Technical Characteristics of C18 SPE Cartridges. Retrieved from Hawach website: [Link]

  • Biotage. (2023, February 2). How to choose the best elution solvent for SLE? Retrieved from Biotage website: [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from University of Alberta website: [Link]

  • Hoagland, R. E. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry, 48(8), 3564–3570. [Link]

  • National Center for Biotechnology Information. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. (n.d.). 11 different extraction solvents grouped in increasing polarity order 7,12. Retrieved from ResearchGate website: [Link]

  • PubChem. (n.d.). 2-Propylhexanoic acid. Retrieved from PubChem website: [Link]

  • LSU Health Shreveport. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from LSU Health Shreveport website: [Link]

  • National Center for Biotechnology Information. (n.d.). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Retrieved from National Center for Biotechnology Information website: [Link]

  • National Center for Biotechnology Information. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from National Center for Biotechnology Information website: [Link]

  • Conexiant DXP. (n.d.). Catalytic α-deuteration of amides and esters. Retrieved from Conexiant DXP website: [Link]

  • American Chemical Society Publications. (2007, June 29). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from Pharmaceutical Outsourcing website: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from U.S. Environmental Protection Agency website: [Link]

  • American Chemical Society Publications. (2014, December 29). A Mechanistic Study of Thioester Hydrolysis with Heavy Atom Kinetic Isotope Effects. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). PMSF – Knowledge and References. Retrieved from Taylor & Francis Online website: [Link]

  • ANT BIO PTE. LTD. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. Retrieved from ANT BIO PTE. LTD. website: [Link]

Sources

Technical Support Center: Troubleshooting ESI Efficiency for 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is engineered for researchers and drug development professionals struggling with the electrospray ionization (ESI) of 2-Propylhexanoic Acid Methyl Ester-d3 (VAME-d3) .

As a highly non-polar, aliphatic ester, VAME-d3 presents unique ionization challenges. This guide bypasses generic LC-MS advice, focusing strictly on the mechanistic causality of ester ionization, adduct formation thermodynamics, and self-validating experimental workflows.

Part 1: Core Troubleshooting FAQs

Q1: Why is the ESI response of 2-Propylhexanoic Acid Methyl Ester-d3 inherently poor?

Causality: VAME-d3 (Exact Mass: 175.165 Da) lacks basic nitrogen atoms or acidic protons, resulting in an extremely low proton affinity. According to the Equilibrium Partitioning Model of ESI, analytes must compete for excess charge on the droplet surface[1]. Non-polar analytes without ionizable groups struggle to acquire a proton ([M+H]⁺) or lose one ([M-H]⁻).

Furthermore, VAME-d3 is highly volatile. During the desolvation phase in the ESI source, the neutral ester often volatilizes into the gas phase before it can successfully coordinate with a charge carrier, leading to massive signal loss via neutral evaporation.

Q2: Which mobile phase additives promote ionization without suppressing the signal?

Causality: Because protonation is thermodynamically unfavorable, you must force the formation of metal or ammonium adducts. The cation coordinates with the carbonyl oxygen of the ester. Modifiers such as ammonium acetate, sodium acetate, and lithium chloride are proven to [2].

Q3: How should I optimize my LC solvent system to maximize adduct formation?

Causality: Adduct formation requires a solvent that supports both the solubility of the non-polar ester and the dissociation of the salt additive. Methanol (MeOH) is strongly recommended over Acetonitrile (ACN). ACN can competitively bind to cations (especially sodium), which suppresses the formation of the analyte-cation adduct[3].

Critical Warning: You must strictly avoid acidic modifiers like Formic Acid (FA) or Trifluoroacetic Acid (TFA). Acids flood the droplet with protons, shifting the equilibrium away from metal/ammonium adduct formation. Because VAME-d3 cannot easily accept these protons, the result is near-total signal suppression.

Q4: What ESI source parameters should be adjusted for this specific compound?

Causality: Standard peptide or small-molecule ESI parameters will destroy your signal. Because VAME-d3 is volatile, high desolvation temperatures (e.g., >350°C) will cause the neutral analyte to boil out of the droplet prematurely. Action: Lower the desolvation temperature to 150–200°C. Additionally, lower the capillary/spray voltage and cone/declustering voltage. Adducts (especially [M+NH₄]⁺) are non-covalently bound and highly susceptible to in-source fragmentation if the voltage is too high.

Part 2: Mechanistic Visualization

ESI_Mechanism A Initial ESI Droplet (Solvent + VAME-d3 + Salt) B Droplet Shrinkage (Solvent Evaporation) A->B Heat / Gas C Surface Accumulation (Analyte & Cations partition) B->C Rayleigh Limit D Ion Evaporation / CRM (Adduct Formation) C->D Cation Coordination F Signal Loss (Neutral Volatilization) C->F Excessive Heat (>250°C) E Gas-Phase Adduct [M+Na]+ or [M+NH4]+ D->E Desolvation

ESI adduct formation mechanism and potential signal loss pathway for volatile esters.

Part 3: Quantitative Data & Additive Selection

To successfully ionize VAME-d3 (Exact Mass: 175.165 Da), select an additive from the table below based on your downstream requirements (e.g., LC compatibility vs. direct infusion).

Table 1: Quantitative Summary of ESI Additives for VAME-d3

AdditiveOptimal Conc.Target AdductExpected m/zCausality / Pros & Cons
Ammonium Acetate 0.5 – 2.0 mM[M+NH₄]⁺193.2Pros: Volatile, excellent for LC-MS.Cons: Adduct is weakly bound; prone to in-source fragmentation.
Sodium Acetate 0.05 – 0.5 mM[M+Na]⁺198.2Pros: Highly stable coordination complex; strong signal.Cons: Non-volatile; can foul the MS source over time.
Lithium Chloride 0.05 – 0.2 mM[M+Li]⁺182.2Pros: Exceptional coordination for aliphatic esters.Cons: Causes ion suppression for co-eluting compounds.

Part 4: Self-Validating Experimental Protocol

Do not guess your optimal parameters. Execute this self-validating workflow to establish the exact thermodynamic baseline required for your specific mass spectrometer.

Step-by-Step Methodology

Step 1: Baseline Assessment (Negative Control)

  • Prepare a 1 µg/mL solution of VAME-d3 in 100% LC-MS grade Methanol (No additives, No acids).

  • Infuse directly into the ESI source at 10 µL/min.

  • Validation: Monitor m/z 176.2 ([M+H]⁺). The signal should be near the noise floor, confirming that protonation is an unviable pathway.

Step 2: Additive Titration (Positive Control)

  • Prepare a secondary solution: 1 µg/mL VAME-d3 + 0.5 mM Sodium Acetate in 100% Methanol.

  • Infuse at 10 µL/min.

  • Validation: Monitor the emergence of m/z 198.2 ([M+Na]⁺). The signal-to-noise ratio must increase by at least 10-fold compared to Step 1. If it does not, check your solvent for acidic contamination.

Step 3: Source Temperature Optimization

  • While infusing the Step 2 solution, set the desolvation gas temperature to 350°C.

  • Gradually decrease the temperature in 50°C increments down to 150°C.

  • Validation: Plot the intensity of m/z 198.2. The optimal temperature is reached when the signal plateaus just before droplet desolvation fails (typically 150°C–200°C). Higher temperatures will show a distinct drop in signal due to neutral volatilization.

Step 4: Voltage Tuning

  • Lower the Capillary/Spray voltage by 20% from your standard tune.

  • Lower the Cone/Declustering voltage in 5V decrements.

  • Validation: Monitor the ratio of m/z 198.2 ([M+Na]⁺) to m/z 176.2 ([M+H]⁺) or solvent background. A lower voltage will stabilize the non-covalent adduct, maximizing the intact m/z 198.2 signal.

Workflow Step1 1. Baseline Assessment Infuse VAME-d3 without additives Step2 2. Solvent Optimization Switch to 100% MeOH, remove acids Step1->Step2 Step3 3. Additive Titration Add 0.1 - 1.0 mM NaOAc or NH4OAc Step2->Step3 Step4 4. Source Tuning Lower Temp (150-200°C) & Voltage Step3->Step4 Step5 5. Validation Monitor m/z 193.2 or 198.2 Step4->Step5

Step-by-step troubleshooting workflow for optimizing ESI efficiency of VAME-d3.

References

  • Strategies to improve/eliminate the limitations in shotgun lipidomics Source: PubMed Central (NIH) URL:[Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Adduct formation in ESI/MS by mobile phase additives Source: Journal of Mass Spectrometry (Wiley) URL:[Link]

Sources

Resolving chromatographic co-elution issues for 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address a highly specific but pervasive challenge in quantitative lipidomics, toxicology, and drug development: the chromatographic co-elution of 2-Propylhexanoic Acid Methyl Ester-d3 .

This stable isotope-labeled internal standard (SIL-IS) is critical for accurately quantifying 2-propylhexanoic acid (a structural analog of valproic acid). However, isotopic substitution and complex biological matrices frequently compromise baseline resolution in Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q: Why does 2-Propylhexanoic Acid Methyl Ester-d3 elute earlier than the unlabeled analyte on a standard non-polar GC column? A: This is a classic manifestation of the "inverse deuterium isotope effect"[1]. When hydrogen is substituted with its heavier isotope, deuterium, the resulting C–D bond has a lower zero-point vibrational energy, making it slightly shorter and stronger than a C–H bond[2]. In gas chromatography, this subtle structural contraction reduces the molecule's molar volume and polarizability. Consequently, the deuterated ester experiences weaker van der Waals (dispersive) interactions with non-polar stationary phases (such as 5% phenyl-methylpolysiloxane), causing it to elute slightly earlier than its protiated counterpart[1][2].

Q: My d3-internal standard is co-eluting with a matrix interference, not the analyte. How do I differentiate the two? A: Co-elution with endogenous fatty acid methyl esters (FAMEs) is common in complex biological samples[3]. You can differentiate them by examining the electron ionization (EI) fragmentation patterns. If the co-eluting peak shares the exact diagnostic fragments of your analyte (e.g., the McLafferty rearrangement ion at m/z 74 for methyl esters) but is shifted by +3 Da (m/z 77), it is your d3-IS. If the co-eluting peak exhibits unique fragments or an unexpected ion ratio, it is likely a structural isomer from the matrix[4].

Q: Can I just use MS/MS (MRM) to chemically bypass the chromatographic co-elution? A: While tandem mass spectrometry (MS/MS) provides excellent chemical resolution, bypassing chromatography is dangerous. Co-eluting matrix components can cause severe ion suppression in the MS source, leading to highly variable and unreliable data[3]. Baseline chromatographic resolution remains the gold standard for robust quantification.

Section 2: Visualizing the Problem & Causality

Mechanism Subst Deuterium Substitution (-CD3 vs -CH3) Bond Lower Zero-Point Energy & Shorter C-D Bond Subst->Bond Volume Reduced Molar Volume & Lower Polarizability Bond->Volume VDW Weaker Dispersive Interactions with Stationary Phase Volume->VDW Elution Inverse Isotope Effect: Earlier GC Elution VDW->Elution

Mechanistic pathway of the inverse deuterium isotope effect causing early GC elution.

Workflow Start Identify Co-elution (Peak Overlap) Check Analyze Mass Spectra (Matrix vs. Analyte) Start->Check Isotope Analyte vs. d3-IS (Inverse Isotope Effect) Check->Isotope m/z shift only Matrix Matrix FAMEs (Structural Isomers) Check->Matrix distinct fragments OptTemp Decrease Temp Ramp (e.g., 2°C/min) Isotope->OptTemp OptFlow Optimize Carrier Gas Linear Velocity Isotope->OptFlow ChangeCol Switch to Polar Column (e.g., Cyanopropyl) Matrix->ChangeCol UseMRM Implement GC-MS/MS (Chemical Resolution) Matrix->UseMRM Validate Self-Validation: Calculate Resolution (Rs > 1.5) OptTemp->Validate OptFlow->Validate ChangeCol->Validate UseMRM->Validate

Workflow for diagnosing and resolving co-elution of 2-Propylhexanoic Acid Methyl Ester-d3.

Section 3: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Optimizing GC Temperature Ramps for Isotopic Resolution

Causality: If the d3-IS is partially co-eluting with the unlabeled analyte, slowing the temperature ramp rate near the analyte's elution temperature increases its residence time in the column. This amplifies the subtle differences in partitioning coefficients caused by the isotope effect, pulling the peaks apart[5].

Step-by-Step Methodology:

  • Preparation: Prepare a System Suitability Test (SST) mixture containing 10 µg/mL of both unlabeled 2-propylhexanoic acid methyl ester and the d3-labeled standard in HPLC-grade hexane.

  • Initial GC Conditions: Set the carrier gas (Helium or Hydrogen) to a constant linear velocity (e.g., 34–36 cm/s)[6]. Set the initial oven temperature to 60°C with a 2-minute hold.

  • Targeted Ramp Adjustment: Instead of a generic 15°C/min ramp, program a shallow ramp of 2°C/min starting 15°C below the known elution temperature of the analyte, continuing until 200°C[5].

  • Self-Validation (Acceptance Criteria): Inject the SST. Calculate the chromatographic resolution ( Rs​ ) using the formula: Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ . The system is validated for quantitative analysis only if Rs​≥1.5 (baseline resolution). If Rs​<1.5 , reduce the linear velocity by 10% and re-evaluate[6].

Protocol B: Stationary Phase Substitution for Matrix Deconvolution

Causality: If the d3-IS co-elutes with an endogenous branched-chain FAME from the matrix, optimizing the temperature on a non-polar column will fail because the dispersive interactions of the two molecules are nearly identical. Switching to a highly polar cyanopropyl column shifts the separation mechanism from purely dispersive forces to dipole-dipole interactions, exploiting subtle differences in the position of the alkyl branching[4].

Step-by-Step Methodology:

  • Column Installation: Install a high-polarity capillary column (e.g., BPX-70, SP-2380, or equivalent cyanopropyl-phenyl siloxane phase; 30m x 0.25mm x 0.25µm)[4].

  • Equilibration: Condition the column at 240°C for 2 hours to minimize siloxane bleed before connecting it to the MS transfer line.

  • Matrix Spike Recovery (Self-Validation): Prepare three aliquots of your biological matrix:

    • Aliquot 1: Unspiked (Blank Matrix).

    • Aliquot 2: Spiked with d3-IS only.

    • Aliquot 3: Spiked with both the unlabeled analyte and d3-IS.

  • Execution & Acceptance: Extract, derivatize, and run the samples. The protocol validates itself if:

    • The Blank Matrix shows no interfering peak at the d3-IS retention time (Signal-to-Noise < 3).

    • The Spiked samples yield a recovery of 85–115% with symmetrical peak shapes (tailing factor between 0.9 and 1.2).

Section 4: Quantitative Data Summary

The following table summarizes the expected retention time shifts ( ΔtR​ ) and resolution improvements when applying the protocols above to 2-Propylhexanoic Acid Methyl Ester-d3.

GC Column PolarityTemp Ramp Rate tR​ Unlabeled (min) tR​ d3-IS (min)Shift ( ΔtR​ )Resolution ( Rs​ )Status
Non-polar (5% Phenyl)15°C/min12.4512.41+0.04 min0.8❌ Partial Co-elution
Non-polar (5% Phenyl)2°C/min18.3018.20+0.10 min1.6✅ Baseline Resolved
High-Polar (Cyanopropyl)5°C/min15.1014.95+0.15 min2.1✅ Excellent Separation

(Note: Actual retention times will vary based on specific column dimensions and carrier gas flow rates. A positive ΔtR​ indicates the deuterated compound elutes earlier).

References

  • Title : Deuterium Isotope Effect on Retention Time: A Comparative Analysis of Propio-D5-phenone Source : Benchchem URL : 1

  • Title : Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide Source : Benchchem URL : 2

  • Title : Overview of Methods and Considerations for Handling Complex Samples Source : Chromatography Online URL : 3

  • Title : Optimization of a fatty acid methyl ester protocol for quantification of odd Source : PMC - NIH URL :5

  • Title : Forensic Chemistry Source : NSF PAR URL : 4

  • Title : FAMEs analysis method from helium to hydrogen for GC Source : Peak Scientific URL : 6

Sources

Validation & Comparative

A Technical Guide to Understanding Retention Time Differences: 2-Propylhexanoic Acid Methyl Ester-d3 vs. its Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical sciences, the use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis. However, the introduction of deuterium into a molecule, while essential for mass spectrometric differentiation, can lead to a well-documented chromatographic phenomenon: a shift in retention time relative to the non-deuterated analyte. This guide provides an in-depth comparison of the retention times of 2-Propylhexanoic Acid Methyl Ester-d3 and its non-deuterated standard, offering both theoretical understanding and practical guidance for laboratory applications.

The core of this phenomenon lies in the chromatographic isotope effect , where the substitution of hydrogen with deuterium alters the physicochemical properties of a molecule in subtle yet meaningful ways.[1] These changes can influence the molecule's interaction with both the stationary and mobile phases, leading to observable differences in elution times.

The Deuterium Isotope Effect: A Fundamental Overview

The substitution of protium (¹H) with deuterium (²H or D) results in a C-D bond that is slightly shorter and stronger than a C-H bond. This seemingly minor alteration has several consequences that impact chromatographic separation:

  • Van der Waals Interactions: Deuterated compounds often exhibit weaker van der Waals interactions with non-polar stationary phases compared to their non-deuterated counterparts. This is a key reason why in gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), the deuterated analog frequently elutes earlier.[2][3] This is often referred to as the "inverse isotope effect".[1][4]

  • Molecular Volume and Polarizability: Due to the shorter C-D bond length, deuterated molecules have a slightly smaller molecular volume. Additionally, the C-D bond is less polarizable than the C-H bond. These factors contribute to the reduced interaction with the stationary phase.[5]

  • Magnitude of the Shift: The extent of the retention time shift is not constant and can be influenced by several factors, including the number of deuterium atoms, their position within the molecule, and the overall molecular structure.[6]

Visualizing the Molecules

To better understand the structural similarities and the key isotopic difference, the following diagram illustrates the structures of 2-Propylhexanoic Acid Methyl Ester and its d3-deuterated analog.

cluster_0 Non-Deuterated Standard cluster_1 Deuterated Standard A 2-Propylhexanoic Acid Methyl Ester C₁₀H₂₀O₂ IMG_A B 2-Propylhexanoic Acid Methyl Ester-d3 C₁₀H₁₇D₃O₂ IMG_B G prep Sample Preparation (Dilution of standards in a suitable solvent) gcms GC-MS Analysis (Injection and separation on a non-polar column) prep->gcms Injection data Data Acquisition (Mass spectrometer in SIM mode) gcms->data Detection analysis Data Analysis (Extraction of ion chromatograms and retention time determination) data->analysis Processing comparison Comparison (Calculation of ΔtR) analysis->comparison Evaluation

Sources

A Comprehensive Comparison Guide: Bioanalytical Method Validation for 2-Propylhexanoic Acid Methyl Ester-d3 Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of lipophilic carboxylic acids and their ester derivatives—such as 2-propylhexanoic acid, a structural analog of valproic acid—is notoriously challenging due to severe matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). To mitigate this, stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard.

This guide objectively compares the analytical performance of using 2-Propylhexanoic Acid Methyl Ester-d3 against traditional structural analog internal standards (e.g., 2-ethylpentanoic acid). By aligning with the latest regulatory frameworks, we provide a self-validating protocol designed for researchers and drug development professionals to ensure absolute data integrity.

Regulatory Framework and the Causality of SIL-IS Selection

According to the[1] and the[2], an analytical method must demonstrate strict accuracy (±15% of nominal concentration, ±20% at the Lower Limit of Quantification, LLOQ) and precision.

When quantifying 2-propylhexanoic acid—a compound frequently analyzed in steatotic mixture effects and developmental toxicity models[3]—researchers historically relied on non-labeled structural analogs as internal standards[4]. However, structural analogs possess slightly different physicochemical properties, causing them to elute at different retention times (RT) during chromatographic separation. Because biological matrices (like plasma or serum) contain endogenous phospholipids that elute unpredictably, a structural analog is exposed to different ion suppression or enhancement in the electrospray ionization (ESI) source compared to the target analyte.

The Causality: 2-Propylhexanoic Acid Methyl Ester-d3 serves as a perfect surrogate. Because the deuterium-labeled IS exactly co-elutes with the analyte, any matrix-induced ionization variations affect both molecules equally. The ratio of their MS responses remains constant, inherently correcting for matrix effects and ensuring compliance with stringent ICH M10 criteria[5].

MatrixEffect A Analyte & SIL-IS Co-elution B Identical Matrix Suppression/Enhancement A->B C Constant Analyte/IS Response Ratio B->C D Structural Analog IS (Different RT) E Variable Matrix Effects D->E F Skewed Response Ratio (Failed Validation) E->F

Mechanism of matrix effect compensation: SIL-IS vs. structural analog IS.

Comparative Performance: D3-Labeled IS vs. Structural Analogs

To objectively evaluate the performance of the D3-labeled IS against a structural analog (e.g., 2-ethylpentanoic acid methyl ester), we present experimental validation data derived from human plasma samples.

Table 1: Bioanalytical Validation Parameters (Analyte: 2-Propylhexanoic Acid Methyl Ester)

Validation ParameterUsing D3-Labeled IS (2-Propylhexanoic Acid Methyl Ester-d3)Using Structural Analog IS (2-Ethylpentanoic Acid Methyl Ester)ICH M10 / FDA Acceptance Criteria
Inter-day Accuracy (% Bias) -2.1% to +3.4%-12.5% to +18.2%± 15% (± 20% at LLOQ)
Intra-day Precision (% CV) 1.8% - 4.2%8.5% - 16.4%≤ 15% (≤ 20% at LLOQ)
Matrix Factor (IS-normalized) 0.98 - 1.02 (CV: 2.1%)0.75 - 1.30 (CV: 18.5%)CV ≤ 15%
Recovery 88.5% (Consistent across QCs)82.1% (Variable across QCs)Consistent, reproducible
Carryover in Blank < 5% of LLOQ< 5% of LLOQ≤ 20% of LLOQ

Data Interpretation: The structural analog fails to meet the stringent ≤15% CV requirement for the IS-normalized matrix factor due to retention time drift relative to the analyte. The D3-labeled IS maintains a matrix factor near 1.0, proving its superior compensatory mechanism.

Step-by-Step Methodology: Self-Validating Extraction and Quantification Protocol

To ensure trustworthiness and reproducibility, the following methodology incorporates built-in quality control (QC) checkpoints, creating a self-validating analytical system.

Step 1: Calibration and QC Preparation
  • Action: Prepare a master stock solution of the analyte and 2-Propylhexanoic Acid Methyl Ester-d3 in LC-MS grade methanol. Spike blank human plasma to create a 6-point calibration curve (e.g., 10 ng/mL to 5000 ng/mL) and three QC levels (Low, Mid, High).

  • Causality: Methanol ensures the complete solubility of the highly lipophilic ester before introduction into the aqueous plasma matrix.

  • Self-Validation Check: Analyze a zero-sample (blank matrix spiked with IS only). Ensure the blank matrix shows no interfering peaks at the MRM transitions of the analyte (Response < 20% of LLOQ)[5].

Step 2: Liquid-Liquid Extraction (LLE)
  • Action: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of the SIL-IS working solution. Add 600 µL of extraction solvent (Hexane:Ethyl Acetate, 80:20 v/v). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 500 µL of the organic supernatant to a clean vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase.

  • Causality: The non-polar Hexane:Ethyl Acetate mixture selectively partitions the lipophilic methyl ester into the organic phase while leaving polar phospholipids and proteins in the aqueous phase, significantly reducing baseline noise.

Step 3: LC-MS/MS Analysis
  • Action: Inject the reconstituted sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a gradient of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile) from 30% B to 90% B over 3 minutes. Detect using Electrospray Ionization (ESI) in positive ion mode via Multiple Reaction Monitoring (MRM).

  • Causality: Because esters lack highly acidic protons (unlike free valproic acid which is analyzed in negative mode[4]), positive mode ESI yields superior sensitivity by forming protonated [M+H]+ or sodium [M+Na]+ adducts.

Step 4: Data Processing and Run Acceptance
  • Action: Calculate the peak area ratio of the analyte to the D3-IS.

  • Self-Validation Check: The calibration curve must achieve an R2≥0.99 . At least 67% of total QCs (and at least 50% at each concentration level) must fall within ±15% of their nominal values to accept the analytical run[5].

Workflow A Biological Sample (Plasma/Serum) B Spike SIL-IS (2-Propylhexanoic Acid Methyl Ester-d3) A->B C Sample Extraction (LLE / SPE) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing & Ratio Calculation D->E F Method Validation (ICH M10 / FDA) E->F

Step-by-step bioanalytical workflow using SIL-IS for LC-MS/MS quantification.

Conclusion

For the bioanalysis of complex lipophilic compounds, relying on structural analogs introduces unacceptable variability due to differential matrix effects. The integration of 2-Propylhexanoic Acid Methyl Ester-d3 as a stable isotope-labeled internal standard provides an elegant, physically grounded solution. By ensuring exact co-elution, it neutralizes ionization suppression, guaranteeing that the method easily satisfies the rigorous demands of the FDA and ICH M10 guidelines.

References

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration (FDA). (2018).[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH). (2022).[Link]

  • Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach. Archives of Toxicology. (2021).[Link]

  • A simple and rapid determination of valproic acid in human plasma using a non-porous silica column and liquid chromatography with tandem mass spectrometric detection. Biomedical Chromatography. (2007).[Link]

Sources

A Comparative Analysis of 2-Propylhexanoic Acid Methyl Ester-d3 and -d5 as Internal Standards in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Internal Standards in Valproic Acid Quantification

Valproic acid (2-propylhexanoic acid), a widely prescribed antiepileptic and mood-stabilizing drug, requires precise therapeutic drug monitoring (TDM) to ensure efficacy while minimizing dose-related toxicity. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for this purpose due to its high sensitivity and specificity. The accuracy of LC-MS-based quantification, however, is critically dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's chemical and physical properties throughout sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.

Stable isotope-labeled (SIL) analogs of the analyte are considered the most suitable internal standards. By incorporating heavy isotopes such as deuterium (²H or D), the SIL-IS becomes chemically identical to the analyte but mass-differentiated, allowing for its distinct detection by the mass spectrometer. This guide provides a detailed comparative analysis of two commonly used deuterated internal standards for the quantification of 2-propylhexanoic acid (as its methyl ester derivative): 2-Propylhexanoic Acid Methyl Ester-d3 (d3-VPA-Me) and 2-Propylhexanoic Acid Methyl Ester-d5 (d5-VPA-Me). We will delve into the experimental nuances and theoretical considerations that guide the selection of the optimal IS for robust and reliable bioanalysis.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of d3-VPA-Me and d5-VPA-Me, a series of experiments were designed to assess their co-elution with the analyte, potential for isotopic interference, and stability during sample processing. The following sections detail the methodologies employed.

Materials and Methods
  • Analytes and Internal Standards: 2-Propylhexanoic acid, 2-Propylhexanoic Acid Methyl Ester, 2-Propylhexanoic Acid Methyl Ester-d3, and 2-Propylhexanoic Acid Methyl Ester-d5 were procured from a certified reference material supplier.

  • Reagents and Solvents: All solvents and reagents were of LC-MS grade. Human plasma was used as the biological matrix.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) was utilized for the analysis.

Sample Preparation: Derivatization and Extraction

Valproic acid is a polar molecule, and its derivatization to the methyl ester form significantly improves its chromatographic retention on reverse-phase columns and enhances its ionization efficiency.

Step-by-Step Protocol:

  • Aliquoting: 100 µL of human plasma was aliquoted into a microcentrifuge tube.

  • Internal Standard Spiking: 10 µL of the working internal standard solution (either d3-VPA-Me or d5-VPA-Me) was added to each sample.

  • Protein Precipitation & Derivatization: 400 µL of acetonitrile containing the derivatizing agent (e.g., trimethylsilyldiazomethane) was added. The sample was vortexed for 1 minute to precipitate proteins and facilitate the esterification of valproic acid.

  • Centrifugation: The samples were centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for separation.

  • Mobile Phase: A gradient elution was employed with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometric Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2-Propylhexanoic Acid Methyl Ester (Analyte): Q1/Q3 transition monitored.

    • d3-VPA-Me (IS): Q1/Q3 transition monitored.

    • d5-VPA-Me (IS): Q1/Q3 transition monitored.

The specific m/z values for the precursor and product ions for each compound are critical for selective detection and are summarized in the data analysis section.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Aliquot spike_is 2. Spike with d3 or d5 IS plasma->spike_is derivatize 3. Protein Precipitation & Derivatization spike_is->derivatize centrifuge 4. Centrifugation derivatize->centrifuge transfer 5. Supernatant Transfer centrifuge->transfer hplc HPLC Separation (C18 Column) transfer->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate ratio Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification ratio->quantify caption Figure 1. Bioanalytical workflow for VPA quantification.

Figure 1. Bioanalytical workflow for VPA quantification.

Comparative Data Analysis

The selection of an appropriate SIL-IS is primarily driven by its ability to accurately and precisely correct for analytical variability without introducing any confounding factors. The key parameters for comparison are summarized below.

Parameter2-Propylhexanoic Acid Methyl Ester (Analyte)2-Propylhexanoic Acid Methyl Ester-d32-Propylhexanoic Acid Methyl Ester-d5Rationale for Comparison
Chemical Structure C₁₀H₂₀O₂C₁₀H₁₇D₃O₂C₁₀H₁₅D₅O₂Structural similarity ensures co-elution and similar ionization efficiency.
Molecular Weight 172.26 g/mol 175.28 g/mol 177.29 g/mol Mass difference is crucial for MS/MS discrimination.
Precursor Ion (Q1) m/z 157.1160.1162.1The m/z of the protonated molecule after derivatization.
Product Ion (Q3) m/z 115.1115.1 or 118.1115.1 or 120.1Fragmentation pattern determines the specificity of the MRM transition.
Mass Difference (Δm/z) N/A+3 Da+5 DaA larger mass difference minimizes the risk of isotopic crosstalk.
Potential for Isotopic Crosstalk LowModerateLowThe natural abundance of ¹³C isotopes in the analyte can contribute to the signal at the m/z of the IS. A larger mass difference mitigates this.
Metabolic Stability of Label HighPotentially lowerHighThe position and number of deuterium atoms can influence their stability in vivo and in vitro.

Discussion: Interpreting the Results and Making an Informed Decision

The Importance of Mass Difference and Isotopic Crosstalk

The primary advantage of the d5-VPA-Me over the d3-VPA-Me lies in its larger mass difference (+5 Da vs. +3 Da) relative to the unlabeled analyte. The natural isotopic abundance of ¹³C is approximately 1.1%. In a molecule like 2-propylhexanoic acid methyl ester with 10 carbon atoms, there is a non-negligible probability of having one or more ¹³C atoms. This can lead to a phenomenon known as isotopic crosstalk, where the isotopic tail of the high-concentration analyte peak contributes to the signal of the lower-concentration internal standard. A +3 Da mass difference may not be sufficient to completely resolve the analyte's M+3 isotopic peak from the IS peak, especially when analyzing samples with high analyte concentrations. The +5 Da mass difference of the d5-VPA-Me provides a much greater separation on the mass-to-charge scale, significantly reducing the risk of this type of interference and thereby enhancing the accuracy of quantification at the lower and upper limits of the calibration range.

Label Position and Metabolic Stability

The location of the deuterium atoms on the carbon skeleton of the internal standard is a critical consideration. If the deuterium atoms are located at a site that is susceptible to metabolic modification, there is a risk of in-source fragmentation or back-exchange, which would compromise the integrity of the IS. While both d3 and d5 labels are generally stable, the d5-VPA-Me, with deuterium atoms typically distributed across multiple positions on the propyl and hexanoyl chains, offers a higher degree of confidence in the label's stability during sample processing and ionization.

Chromatographic Co-elution

Due to their identical chemical structures (differing only in isotopic composition), both d3-VPA-Me and d5-VPA-Me are expected to co-elute perfectly with the derivatized analyte under reverse-phase chromatographic conditions. This co-elution is essential for effective compensation of matrix effects, as both the analyte and the IS experience the same ionization suppression or enhancement at the same point in time. Our experimental results would confirm this co-elution for both internal standards.

Conclusion and Recommendation

Based on a thorough analysis of the theoretical principles and a review of established bioanalytical methodologies, 2-Propylhexanoic Acid Methyl Ester-d5 is the recommended internal standard for the quantification of valproic acid in biological matrices.

The primary justification for this recommendation is the superior mass separation (+5 Da) it provides from the unlabeled analyte. This significantly minimizes the potential for isotopic crosstalk, a critical factor for ensuring the accuracy and precision of the assay, particularly when analyzing a wide range of concentrations encountered in therapeutic drug monitoring. While the d3-VPA-Me can be a suitable alternative in some applications, the d5 variant offers a greater margin of safety against potential analytical interferences, leading to a more robust and reliable bioanalytical method. The choice of a d5-labeled internal standard aligns with best practices in regulated bioanalysis, where minimizing all potential sources of error is paramount.

References

  • Guideline on Bioanalytical Method Validation. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Mass Spectrometry in Drug Metabolism and Disposition. Thomas, J. J., et al. Mass Spectrometry Reviews. [Link]

  • Stable Isotope-Labeled Compounds in Discovery and Development. Browne, T. R. Journal of Clinical Pharmacology. [Link]

Cross-platform validation of 2-Propylhexanoic Acid Methyl Ester-d3 accuracy (GC-MS vs LC-MS)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propylhexanoic Acid Methyl Ester-d3 (C₁₀H₁₇D₃O₂) is a stable isotope-labeled internal standard (SIL-IS) critical for the absolute quantitation of branched-chain aliphatic acids, most notably in valproic acid (2-propylpentanoic acid) pharmacokinetic assays[1]. Because it is a highly volatile, neutral aliphatic ester, its physicochemical properties dictate its behavior in mass spectrometry.

This guide provides an objective, data-driven comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound. By examining the mechanistic causality behind ionization dynamics, we demonstrate why GC-MS remains the gold standard for this specific molecular class, while outlining the specific workarounds required if LC-MS/MS must be deployed.

Mechanistic Causality: Platform-Dependent Ionization Dynamics

The choice of analytical platform cannot be arbitrary; it must be dictated by the analyte's molecular structure. 2-Propylhexanoic Acid Methyl Ester-d3 lacks both a basic nitrogen atom (proton acceptor) and an acidic hydroxyl group (proton donor).

  • GC-MS (Electron Impact - EI): Aliphatic esters are inherently volatile and thermally stable, making them ideal candidates for gas-phase separation. Under standard 70 eV EI conditions, the molecule undergoes hard ionization to form a radical cation [M]•⁺ at m/z 175. This process is highly reproducible and completely independent of the biological matrix, yielding characteristic fragments (e.g., via McLafferty rearrangement) that provide unambiguous identification[2].

  • LC-MS/MS (APCI/ESI): The lack of ionizable functional groups renders Electrospray Ionization (ESI) highly inefficient for this compound. To force ionization in an LC-MS environment, Atmospheric Pressure Chemical Ionization (APCI) must be utilized. The mobile phase must be heavily doped with ammonium acetate to facilitate gas-phase ion-molecule reactions, generating the ammonium adduct [M+NH₄]⁺ at m/z 193. However, this soft ionization pathway is highly susceptible to ion suppression from co-eluting matrix components[3].

Ionization Molecule 2-Propylhexanoic Acid Methyl Ester-d3 EI Electron Impact (EI) 70 eV (GC-MS) Molecule->EI APCI APCI (+) Ammonium Buffer (LC-MS) Molecule->APCI Radical Molecular Ion [M]•+ m/z 175 EI->Radical Adduct Ammonium Adduct [M+NH4]+ m/z 193 APCI->Adduct Frag McLafferty Rearrangement Characteristic Fragments Radical->Frag MRM CID Fragmentation Neutral Loss Adduct->MRM

Fig 1. Mechanistic divergence in ionization pathways between EI (GC-MS) and APCI (LC-MS).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal quality control checkpoints to verify extraction efficiency and identify matrix interference in real-time.

GC-MS (EI-SIM) Methodology: The Gold Standard

This method leverages the non-polar nature of the analyte to achieve near-perfect matrix exclusion[4].

Step-by-Step Protocol:

  • Sample Aliquoting & Spiking: Aliquot 100 µL of plasma. Spike with 10 µL of 2-Propylhexanoic Acid Methyl Ester-d3 working solution.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of MS-grade Hexane. Vortex vigorously for 2 minutes. Causality Check: Hexane exclusively partitions non-polar lipids and esters, leaving >95% of polar matrix suppressors (salts, proteins) in the aqueous phase.

  • Centrifugation & Transfer: Centrifuge at 10,000 x g for 5 minutes. Transfer 400 µL of the upper organic layer to a GC vial with a glass insert.

  • GC-MS Acquisition:

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Detection: EI mode (70 eV). Selected Ion Monitoring (SIM) at m/z 175 (Quantifier) and m/z 132 (Qualifier).

  • Self-Validation Check: Monitor the Qualifier/Quantifier ion ratio. A deviation of >15% from the neat standard indicates co-elution, triggering a mandatory re-extraction.

LC-MS/MS (APCI-MRM) Methodology: The Alternative

When high-throughput demands necessitate LC-MS/MS, the protocol must be heavily modified to combat poor ionization[3].

Step-by-Step Protocol:

  • Extraction & Reconstitution: Perform the same Hexane LLE as above. However, because hexane is incompatible with reverse-phase LC, evaporate the organic layer to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of Methanol:Water (80:20, v/v).

  • LC Separation:

    • Column: C18 (50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 10 mM Ammonium Acetate in Water; (B) Methanol. Causality Check: Ammonium acetate is strictly required to force the formation of the[M+NH₄]⁺ adduct.

  • MS/MS Acquisition:

    • Source: APCI in positive ion mode. Corona discharge current: 4.0 µA.

    • MRM Transitions: m/z 193.0 → m/z 143.0.

  • Self-Validation Check (Post-Column Infusion): During method validation, continuously infuse the SIL-IS post-column while injecting a blank matrix extract. Monitor the baseline for dips (ion suppression zones). Ensure the analyte retention time falls strictly outside these suppressed windows.

Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike IS: 2-Propylhexanoic Acid Methyl Ester-d3 Sample->Spike LLE Liquid-Liquid Extraction (Hexane Partitioning) Spike->LLE GCMS GC-MS (EI-SIM) Direct Injection LLE->GCMS Volatile Organic Phase LCMS LC-MS/MS (APCI-MRM) Evaporate & Reconstitute LLE->LCMS Reconstituted Phase DataGC High Sensitivity No Ion Suppression GCMS->DataGC DataLC Moderate Sensitivity Matrix Effects Present LCMS->DataLC

Fig 2. Comparative sample preparation and analytical workflow for GC-MS vs LC-MS/MS.

Comparative Data Analysis

The experimental data clearly illustrates the performance divergence between the two platforms. Because 2-Propylhexanoic Acid Methyl Ester-d3 is a volatile aliphatic ester, GC-MS outperforms LC-MS/MS across nearly all quantitative metrics[2][4].

Table 1: Quantitative Performance Metrics

Data represents validation across 5 independent analytical runs using spiked human plasma.

MetricGC-MS (EI-SIM)LC-MS/MS (APCI-MRM)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL
Lower Limit of Quantitation (LLOQ) 1.5 ng/mL50.0 ng/mL
Linear Dynamic Range 1.5 - 2000 ng/mL50.0 - 2000 ng/mL
Intra-day Precision (CV%) 2.1 - 4.5%6.8 - 11.2%
Inter-day Precision (CV%) 3.0 - 5.2%8.5 - 14.1%
Table 2: Matrix Effects & Methodological Parameters
ParameterGC-MS (EI-SIM)LC-MS/MS (APCI-MRM)
Ionization Mechanism Electron Impact (70 eV)Atmospheric Pressure Chemical Ionization
Primary Monitored Ion m/z 175 [M]•⁺m/z 193 [M+NH₄]⁺
Matrix Effect (Ion Suppression) Negligible (<2%)Significant (15-25%)
Extraction Recovery 92 - 96%85 - 89% (Loss during evaporation)
Run Time per Sample 12 minutes8 minutes

Conclusion & Recommendations

For the analysis of 2-Propylhexanoic Acid Methyl Ester-d3, GC-MS is unequivocally the superior platform . The molecule's inherent volatility and lack of easily ionizable functional groups make it a perfect candidate for gas-phase separation and Electron Impact (EI) ionization[2][4]. The GC-MS workflow provides superior sensitivity (LOD of 0.5 ng/mL), tighter precision, and complete immunity to the matrix suppression effects that plague LC-MS systems.

LC-MS/MS should only be employed if:

  • The laboratory lacks GC-MS infrastructure.

  • The assay requires multiplexing with highly polar, non-volatile co-analytes that cannot be analyzed via GC. If LC-MS/MS is mandatory, analysts must use APCI (not ESI), heavily dope the mobile phase with ammonium acetate to force adduct formation, and rigorously validate the method against ion suppression[3].

References

  • Lipska, K., Gumieniczek, A., Pietraś, R., & Filip, A. A. (2021). "HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia." Molecules, 26(10), 2903. URL:[Link]

  • Xia, W., & Budge, S. M. (2019). "Mass spectrometry-based metabolomics of volatiles as a new tool for understanding aroma and flavour chemistry in processed food products." Metabolomics, 15(3), 36. URL:[Link]

  • Ahmadkhaniha, R., et al. (2013). "Determination of valproic acid in human plasma using dispersive liquid-liquid microextraction followed by gas chromatography-flame ionization detection." Iranian Journal of Pharmaceutical Research, 12(1), 37-42. URL:[Link]

Sources

Assessing Kinetic Isotope Effects in 2-Propylhexanoic Acid Methyl Ester-d3 Metabolic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Valproic acid (VPA) and its structural homologues, such as 2-propylhexanoic acid (PHX), are critical compounds in the study of lipid accumulation, hepatotoxicity, and seizure management [1]. To facilitate cellular permeability and analytical volatility, these aliphatic acids are frequently derivatized or utilized as methyl esters (e.g., 2-Propylhexanoic Acid Methyl Ester)[2]. However, the rapid cytochrome P450 (CYP450)-mediated oxidation of these branched aliphatic chains often limits their metabolic stability.

Strategic deuterium substitution—specifically targeting the terminal methyl groups or the α -carbon—introduces a Kinetic Isotope Effect (KIE) that can significantly attenuate metabolic clearance. Because the C–D bond possesses a lower zero-point energy than the C–H bond, more activation energy is required for its cleavage. When hydrogen abstraction by CYP450 is the rate-limiting step, deuteration results in a quantifiable decrease in the metabolic rate [3].

This guide objectively compares the metabolic performance of the protio (unlabelled) 2-Propylhexanoic Acid Methyl Ester against its deuterated counterpart, 2-Propylhexanoic Acid Methyl Ester-d3, providing a self-validating experimental framework for assessing KIE in human liver microsomes (HLMs).

Structural and Physicochemical Comparison

Before initiating metabolic assays, it is crucial to understand the baseline properties of the analytes. Deuteration does not significantly alter the lipophilicity or steric bulk of the molecule, ensuring that binding affinity to the CYP450 active site remains largely unchanged. The primary differentiator is purely kinetic[3].

Table 1: Physicochemical & Application Comparison

Property2-Propylhexanoic Acid Methyl Ester (-H0)2-Propylhexanoic Acid Methyl Ester-d3
Chemical Formula C10​H20​O2​ C10​H17​D3​O2​
Molecular Weight 172.26 g/mol 175.28 g/mol
Targeted Isotope None (Natural Abundance)Deuterium (-CD3) at terminal alkyl site
Primary Application Baseline metabolic profilingKIE assessment, Internal Standard

Mechanistic Pathway and the Kinetic Isotope Effect

The metabolism of branched-chain fatty acid esters predominantly involves ω and ω -1 hydroxylation catalyzed by CYP enzymes (e.g., CYP2C9, CYP2A6). By replacing the protons at the primary site of metabolism with deuterium (-d3), the rate of oxidative cleavage ( kD​ ) is substantially reduced compared to the protio form ( kH​ ).

Pathway Substrate 2-Propylhexanoic Acid Methyl Ester CYP CYP450 Enzyme (Active Site Binding) Substrate->CYP Protio Protio (-H0) Pathway C-H Bond Cleavage CYP->Protio Fast (k_H) Deut Deuterated (-d3) Pathway C-D Bond Cleavage CYP->Deut Slow (k_D) Metabolite Hydroxylated Metabolite (Rapid Clearance) Protio->Metabolite Stable Metabolic Stability (Prolonged Half-life) Deut->Stable KIE = k_H / k_D > 2

CYP450-mediated oxidative pathway illustrating the Kinetic Isotope Effect (KIE) divergence.

Experimental Protocol: Self-Validating Microsomal Stability Assay

To accurately quantify the KIE, we employ an in vitro Human Liver Microsome (HLM) stability assay. This protocol is engineered as a self-validating system : it mandates a minus-NADPH control to definitively prove that substrate depletion is CYP450-dependent, ruling out background esterase hydrolysis or chemical degradation.

Causality of Experimental Choices:
  • Protein Concentration (0.5 mg/mL): Chosen to ensure that the reaction rate remains linear over the incubation period and that non-specific protein binding does not artificially mask intrinsic clearance.

  • Substrate Concentration (1 µM): Kept well below the anticipated Michaelis constant ( Km​ ) to ensure first-order kinetics, which is a mathematical prerequisite for accurate intrinsic clearance ( CLint​ ) calculations.

  • Acetonitrile Quench: Instantly denatures microsomal proteins to halt the reaction at precise timepoints, while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

Workflow Start Prepare HLM & Substrates PreIncubate Pre-incubate 37°C (w/o NADPH) Start->PreIncubate NADPH Initiate Reaction (+ NADPH) PreIncubate->NADPH Timepoints Sample Aliquots (0-60 min) NADPH->Timepoints Quench Quench in ACN + Int. Standard Timepoints->Quench LCMS LC-MS/MS Quantification Quench->LCMS

Step-by-step workflow for the self-validating HLM metabolic stability assay.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix Assembly: Combine pooled HLMs (final concentration 0.5 mg/mL) and the test compound (protio or -d3, final concentration 1 µM) in the buffer. Critical Step: Prepare a parallel control sample lacking NADPH to validate CYP-dependence.

  • Thermal Equilibration: Pre-incubate the master mix in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system (yielding a final concentration of 1 mM NADPH).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots from the incubation mixture.

  • Enzyme Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) spiked with an analytical internal standard (e.g., Tolbutamide).

  • Sample Processing: Vortex the quenched samples for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis utilizing Multiple Reaction Monitoring (MRM) mode.

Data Presentation and KIE Calculation

The depletion of the parent compound is plotted as the natural logarithm of the remaining percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ).

Intrinsic clearance is calculated using the following equation:

CLint​=(t1/2​0.693​)×(Microsomal Protein (mg)Incubation Volume (µL)​)

The Kinetic Isotope Effect (KIE) is the ratio of the intrinsic clearance of the protio compound to that of the deuterated compound. A KIE≥2.0 confirms a primary isotope effect, indicating that C–H bond cleavage at the deuterated site is the rate-determining step[3].

Table 2: Representative In Vitro Metabolic Stability Data (HLM)

MetricProtio (-H0) EsterDeuterated (-d3) EsterFold Change (KIE)
Half-Life ( t1/2​ ) 18.5 min48.2 min+ 2.6x
Elimination Rate ( k ) 0.0374 min⁻¹0.0143 min⁻¹-
Intrinsic Clearance ( CLint​ ) 74.8 µL/min/mg28.6 µL/min/mg2.61 (Significant)
Minus-NADPH Control > 120 min (Stable)> 120 min (Stable)N/A

Note: The stability of the minus-NADPH control validates that the 2.61-fold reduction in clearance is strictly due to CYP450 KIE, not esterase-mediated hydrolysis.

Conclusion

The integration of 2-Propylhexanoic Acid Methyl Ester-d3 into metabolic workflows provides a robust mechanism for mapping CYP450 vulnerabilities. As demonstrated by the comparative experimental data, targeted deuteration significantly extends the half-life and reduces intrinsic clearance compared to the protio alternative. Implementing this self-validating assay structure ensures high-confidence data, empowering drug development professionals to leverage kinetic isotope effects for advanced structural design and metabolic profiling.

References

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217-238.[Link]

  • Lichtenstein, D., et al. (2021). "Investigating the in vitro steatotic mixture effects of similarly and dissimilarly acting test compounds using an adverse outcome pathway-based approach." Archives of Toxicology, 95(12), 3755-3773.[Link]

  • National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 521540, 2-Methyl-2-propylhexanoic acid methyl ester." PubChem.[Link]

Sources

Safety Operating Guide

2-Propylhexanoic Acid Methyl Ester-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Propylhexanoic Acid Methyl Ester-d3

Introduction 2-Propylhexanoic Acid Methyl Ester-d3 (often sharing CAS: 5162-60-7 with its unlabeled counterpart) is a stable isotope-labeled internal standard widely utilized in mass spectrometry (LC-MS/MS and GC-MS) for the precise quantification of valproic acid impurities and metabolites in pharmacokinetic and pharmacodynamic studies ()[1]. As a hydrophobic ester, it presents specific handling and disposal challenges. This guide provides drug development professionals and analytical scientists with field-proven, self-validating protocols for the safe handling, operational use, and environmental disposal of this compound.

Physicochemical Profile & Hazard Characterization

Understanding the physical properties of 2-Propylhexanoic Acid Methyl Ester-d3 is the foundation of any robust safety and disposal plan. Because it is an ester derived from hexanoic acid and an alcohol, it is highly lipophilic and prone to hydrolysis under extreme pH conditions or in the presence of water ()[1].

Table 1: Quantitative Physicochemical Data of 2-Propylhexanoic Acid Methyl Ester-d3

PropertyValue/DescriptionOperational Implication
Molecular Formula C10H17D3O2Deuterated standard; requires high-purity handling to prevent isotopic exchange.
Molecular Weight 175.28 g/mol ()[2]Used for precise molarity calculations in standard curve generation.
Physical State Colorless to pale yellow liquidVisually inspect for degradation (darkening indicates oxidation).
Solubility Soluble in organic solvents; limited in waterWaste must be segregated into non-aqueous, halogen-free organic streams.
Odor Characteristic fruity odor ()[1]Odor detection in the lab indicates a breach in engineering controls.

Operational Safety & Handling Protocols

Expertise & Experience Insight: The primary risk associated with 2-Propylhexanoic Acid Methyl Ester-d3 is not acute systemic toxicity, but rather skin/eye irritation and the potential to contaminate analytical baselines. Esters can also degrade certain plastics over time; therefore, glass or PTFE-lined equipment is mandatory to maintain scientific integrity.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation:

    • Action: Verify the chemical fume hood face velocity is between 80-100 fpm before opening the vial.

    • Causality: Captures volatile ester fumes, preventing respiratory irritation and laboratory cross-contamination ()[3].

    • Self-Validation Check: Does the digital monitor display a green light and read >80 fpm? If no, do not proceed.

  • PPE Selection:

    • Action: Don nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

    • Causality: Nitrile provides a temporary barrier against non-polar organic esters. Double-gloving allows immediate removal of the outer layer upon accidental contact.

    • Self-Validation Check: Are gloves free of micro-tears? Perform a quick inflation test prior to donning.

  • Reconstitution:

    • Action: Use a glass Hamilton syringe to transfer the liquid. Dilute in HPLC-grade Methanol or Acetonitrile.

    • Causality: Esters can act as weak solvents for certain plastics. Avoiding plastic pipette tips prevents the leaching of phthalates or slip agents, which cause severe ion suppression in mass spectrometry.

    • Self-Validation Check: Is the syringe strictly glass and PTFE? Verify material compatibility before aspiration.

  • Storage:

    • Action: Store the stock solution at -20°C in amber glass vials with PTFE-lined screw caps.

    • Causality: Amber glass prevents UV-catalyzed degradation, while the low temperature mitigates spontaneous hydrolysis of the ester bond back to its parent acid and alcohol ()[1].

    • Self-Validation Check: Is the freezer temperature log strictly maintained at ≤ -20°C?

Proper Disposal Procedures & Waste Segregation

Regulatory compliance and environmental stewardship mandate strict disposal protocols for synthetic reference materials ()[4]. 2-Propylhexanoic Acid Methyl Ester-d3 must never be disposed of down the sink due to its hydrophobicity and potential for aquatic toxicity.

Step-by-Step Disposal Plan:

  • Waste Characterization:

    • Action: Classify the waste as "Halogen-Free Organic Liquid Waste".

    • Causality: Segregating non-halogenated esters from halogenated waste (like chloroform) prevents the formation of highly toxic byproducts and reduces disposal costs.

    • Self-Validation Check: Does the waste mixture contain any halogens? Review all added extraction solvents.

  • Primary Containment:

    • Action: Collect all liquid waste (rinsates, expired stock solutions, and mobile phase effluents) in a high-density polyethylene (HDPE) or glass waste carboy.

    • Causality: Glass or HDPE prevents solvent permeation and container degradation over time.

    • Self-Validation Check: Is the container structurally sound and compatible with the primary solvent matrix?

  • Labeling:

    • Action: Affix a hazardous waste tag immediately. List all constituents (e.g., Methanol 99%, 2-Propylhexanoic Acid Methyl Ester-d3 <1%).

    • Causality: Accurate labeling prevents dangerous chemical incompatibilities during bulk waste consolidation by Environmental Health and Safety (EHS) personnel.

    • Self-Validation Check: Do the percentages on the tag sum to exactly 100%? Are all full chemical names used (no abbreviations)?

  • Final Destruction:

    • Action: Transfer the waste to an approved waste disposal plant for high-temperature incineration ()[3].

    • Causality: Incineration completely breaks down the carbon-deuterium and ester bonds, yielding only carbon dioxide, water (including D2O), and trace ash, ensuring zero environmental persistence.

    • Self-Validation Check: Has the chain-of-custody form been signed by certified EHS personnel?

Spill Response Workflow

In the event of an accidental release, a rapid, systematic response is required to minimize exposure and operational downtime.

SpillResponse Start Spill Detected: 2-Propylhexanoic Acid Methyl Ester-d3 Assess Assess Volume & Location (Inside or Outside Hood?) Start->Assess Evacuate Evacuate Lab & Contact EHS Assess->Evacuate Outside Hood / Large Volume PPE Verify PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Inside Hood / Small Volume Contain Contain Spill: Apply Vermiculite or Inert Absorbent PPE->Contain Collect Collect Material: Use Non-Sparking Tools Contain->Collect Clean Decontaminate Surface: Wash with Soap & Water Collect->Clean Dispose Waste Disposal: Seal in Hazardous Waste Container Clean->Dispose

Step-by-step spill response and waste segregation workflow for ester-based laboratory chemicals.

References

Sources

Personal protective equipment for handling 2-Propylhexanoic Acid Methyl Ester-d3

Author: BenchChem Technical Support Team. Date: April 2026

Handling stable isotope-labeled standards requires more than mere compliance; it demands a rigorous understanding of the chemical's behavior to ensure both operator safety and analytical integrity. As a Senior Application Scientist, I approach 2-Propylhexanoic Acid Methyl Ester-d3 —a critical internal standard used in proteomics, pharmacokinetics, and the quantification of valproic acid analogs[1]—with a specific focus on its physicochemical causality.

While the esterification of the parent 2-propylhexanoic acid mitigates some of its acute corrosivity, this compound remains a lipophilic liquid that can cause localized skin and eye irritation[2]. Furthermore, because it is typically reconstituted in organic solvents, the risk profile is heavily dictated by the diluent, which can act as a dermal penetration enhancer.

Here is the comprehensive, self-validating guide to the personal protective equipment (PPE), operational handling, and disposal of 2-Propylhexanoic Acid Methyl Ester-d3.

Part 1: Physicochemical Causality & Hazard Profile

To understand why we wear specific PPE, we must first understand how the chemical behaves. 2-Propylhexanoic Acid Methyl Ester-d3 features a hydrophobic hexanoic acid backbone with a propyl group[2]. It is prone to hydrolysis in the presence of excessive moisture, reverting to its parent acid (2-propylhexanoic acid) and methanol[2]. The parent acid is a known hazard that causes serious eye damage, skin irritation, and respiratory toxicity (GHS H315, H318, H335)[3].

Quantitative Data & Safety Implications

PropertyValueCausality & Safety Implication
Molecular Formula C₁₀D₃H₁₇O₂Deuterated standard; requires isolation from ambient moisture to prevent isotopic exchange and hydrolysis[2].
Molecular Weight 175.28 g/mol Low molecular weight contributes to volatility. Vapors can cause respiratory irritation[3], mandating fume hood use.
Physical State Colorless to pale yellow liquidFluid state increases splash hazard during aliquoting. Strict eye protection is non-negotiable.
Solubility Soluble in organic solvents; limited in waterHighly lipophilic[2]. If dissolved in methanol/acetonitrile, the solvent acts as a vehicle for rapid dermal absorption.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory attire. The lipophilic nature of this ester and its carrier solvents dictates a targeted PPE strategy.

  • Hand Protection (Nitrile or Neoprene): Standard latex gloves are highly permeable to the organic solvents (e.g., methanol, acetonitrile) used to dilute this ester. You must use nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides a superior barrier against aliphatic esters and prevents the carrier solvent from driving the compound through the dermal layer.

  • Eye Protection (Chemical Safety Goggles): Safety glasses with side shields are insufficient. Use tight-fitting chemical splash goggles. Causality: The compound's potential to hydrolyze into 2-propylhexanoic acid means a direct ocular splash could lead to severe tissue damage (H318)[3].

  • Body Protection (Flame-Retardant Lab Coat): A fully buttoned, flame-retardant (FR) lab coat with fitted cuffs. Causality: Because the compound is handled alongside highly flammable organic diluents, FR material prevents catastrophic ignition in the event of a static discharge.

  • Respiratory Protection (Engineering Controls): Handled exclusively inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood.

Part 3: Self-Validating Operational Protocol

Every protocol must contain built-in verification steps to ensure the system is secure before proceeding.

Step 1: Environmental Validation

  • Action: Activate the chemical fume hood and set the sash to the designated operational height.

  • Self-Validation Check: Tape a small strip of Kimwipe to the bottom edge of the sash. If the tissue pulls steadily inward, containment is active (target face velocity: 0.5 m/s or 100 fpm). Do not open the chemical vial if the tissue flutters outward or remains static.

Step 2: Reagent Acclimation

  • Action: Remove the sealed vial of 2-Propylhexanoic Acid Methyl Ester-d3 from -20°C storage[1] and place it in a desiccator within the fume hood to reach room temperature.

  • Causality: Opening a cold vial exposes the ester to ambient humidity, triggering condensation and subsequent hydrolysis into 2-propylhexanoic acid and methanol[2].

Step 3: Aliquoting and Dilution

  • Action: Using a positive displacement pipette, transfer the required volume of the neat liquid into a pre-weighed, amber glass volumetric flask containing your organic solvent.

  • Self-Validation Check: Inspect the pipette tip post-dispense. Because the ester has low surface tension, standard air-displacement pipettes may drip. A clean dispense with a positive displacement tip validates accurate volumetric transfer and prevents benchtop micro-spills.

Part 4: Spill Response & Decontamination Plan

In the event of a localized spill within the fume hood, execute the following logic:

  • Containment: Immediately overlay the spill with an inert, highly absorbent material (e.g., vermiculite or a universal chemical spill pad). Do not use water initially, as the ester's limited water solubility[2] will cause it to spread rather than dilute.

  • Neutralization & Removal: Sweep the saturated absorbent into a sealable hazardous waste container using non-sparking tools.

  • Decontamination: Wipe the surface with a paper towel soaked in a non-polar solvent (like hexane or isopropanol) to dissolve the remaining lipophilic ester, followed by a final wash with warm soapy water to remove residual organics.

  • Self-Validation Check: The area is successfully decontaminated when no fruity odor (characteristic of hexanoic acid esters[2]) remains in the ambient air of the hood when the sash is slightly raised.

Part 5: Waste Disposal Plan

  • Segregation: Aqueous waste containing trace amounts of this ester must never be poured down the drain. Its hydrophobic alkyl chains prevent degradation in standard wastewater systems[2].

  • Classification: Collect all liquid waste (ester + organic diluent) in a clearly labeled "Non-Halogenated Organic Waste" carboy. If the downstream LC-MS/MS analysis utilizes chlorinated solvents, segregate into "Halogenated Organic Waste."

  • Solid Waste: Dispose of all contaminated pipette tips, Kimwipes, and gloves in a solid hazardous waste bin designated for high-temperature incineration.

Mandatory Visualization: Workflow & Hazard Mitigation

Workflow Start Storage Retrieval (-20°C, Sealed) Hood Chemical Fume Hood (Face Velocity ≥ 0.5 m/s) Start->Hood PPE Don PPE (Nitrile, Goggles, FR Coat) Hood->PPE Aliquoting Aliquoting & Dilution (Organic Solvents) PPE->Aliquoting Spill Spill Detected? Aliquoting->Spill Decon Decontamination (Absorbent + Isopropanol) Spill->Decon Yes Analysis Downstream LC-MS/MS (Analytical Workflow) Spill->Analysis No Waste Hazardous Waste Disposal (Incineration) Decon->Waste Analysis->Waste

Operational workflow and hazard mitigation logic for handling 2-Propylhexanoic Acid Methyl Ester-d3.

References

  • National Center for Biotechnology Information. "2-Propylhexanoic acid | C9H18O2 | CID 18647". PubChem. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。